molecular formula C4H4ClN3 B134898 2-Amino-6-Chloropyrazine CAS No. 33332-28-4

2-Amino-6-Chloropyrazine

Cat. No.: B134898
CAS No.: 33332-28-4
M. Wt: 129.55 g/mol
InChI Key: JTPXVCKCLBROOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-Chloropyrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPXVCKCLBROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067761
Record name 2-Amino-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33332-28-4
Record name 6-Chloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloropyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033332284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazinamine, 6-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-6-CHLOROPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL0CMW8XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-Chloropyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone for innovation in medicinal chemistry and materials science, 2-Amino-6-Chloropyrazine is a versatile heterocyclic amine that serves as a critical building block in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

This compound, also known as 6-chloropyrazin-2-amine, is a key intermediate in organic synthesis. Its chemical and physical properties are summarized below, providing essential data for researchers and chemists.

PropertyValue
CAS Number 33332-28-4
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Solid
Synonyms 6-Chloropyrazin-2-amine, 2-Chloro-6-aminopyrazine

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 2,6-dichloropyrazine (B21018) with ammonia (B1221849). The following protocol outlines a general procedure for its preparation in a laboratory setting.

Materials:

  • 2,6-Dichloropyrazine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Pressurized reaction vessel (autoclave)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a clean, dry pressurized reaction vessel, dissolve 2,6-dichloropyrazine in ethanol.

  • Amination: Add an excess of aqueous ammonia to the ethanolic solution of 2,6-dichloropyrazine. The vessel is then securely sealed.

  • Heating and Reaction: The reaction mixture is heated to a temperature between 120-150°C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then transferred to a round-bottom flask.

  • Solvent Removal: The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Key Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, primarily due to the presence of a reactive chlorine atom and a nucleophilic amino group on the pyrazine (B50134) ring. These features allow for further functionalization and the synthesis of diverse molecular architectures.

One of the most significant applications of this compound is in the development of A₂B adenosine (B11128) receptor antagonists . These antagonists are being investigated for their therapeutic potential in a variety of diseases, including inflammatory conditions and cancer. The pyrazine core acts as a key pharmacophore, and modifications at the amino and chloro positions allow for the fine-tuning of potency and selectivity for the A₂B receptor.

The general synthetic workflow for utilizing this compound as a building block in the synthesis of A₂B adenosine receptor antagonists is depicted in the following diagram.

G cluster_0 Synthesis of a Pyrazine-based A2B Adenosine Receptor Antagonist 2_Amino_6_Chloropyrazine This compound Coupling_Reaction Suzuki or Buchwald-Hartwig Coupling 2_Amino_6_Chloropyrazine->Coupling_Reaction Intermediate_1 Coupling Partner (e.g., Boronic Acid) Intermediate_1->Coupling_Reaction Coupled_Product N-Aryl-6-aminopyrazine Intermediate Coupling_Reaction->Coupled_Product Further_Functionalization Further Functionalization (e.g., Acylation, Alkylation) Coupled_Product->Further_Functionalization Final_Compound A2B Adenosine Receptor Antagonist Further_Functionalization->Final_Compound

Caption: Synthetic workflow illustrating the use of this compound as a key starting material in the multi-step synthesis of A₂B adenosine receptor antagonists.

Experimental Protocol: Synthesis of N-(6-chloropyrazin-2-yl)benzamide

As an example of its utility, the following protocol details the synthesis of an N-acyl derivative, a common step in the elaboration of the this compound core.

Materials:

  • This compound

  • Benzoyl chloride

  • A suitable base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the solution and stir for a few minutes.

  • Acylation: Slowly add benzoyl chloride to the reaction mixture at 0°C (ice bath). The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Monitoring: The progress of the reaction can be monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford N-(6-chloropyrazin-2-yl)benzamide.

Logical Workflow for Synthetic Elaboration

The versatility of this compound allows for a variety of synthetic transformations, enabling the creation of diverse chemical libraries for drug discovery. The following diagram illustrates the logical relationships between the starting material and potential products through common organic reactions.

G cluster_reactions Synthetic Transformations cluster_products Product Scaffolds Start This compound Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Acylation N-Acylation (Amide formation) Start->Acylation Product_Suzuki 2-Amino-6-Aryl(or Alkyl)pyrazine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-6-(substituted amino)pyrazine Buchwald->Product_Buchwald Product_Acylation N-(6-chloropyrazin-2-yl)amides Acylation->Product_Acylation

Caption: Logical workflow of key synthetic transformations starting from this compound to generate diverse molecular scaffolds for further investigation.

A Technical Guide to 2-Amino-6-Chloropyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropyrazine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and structural properties make it an ideal scaffold for the development of a wide array of functional molecules. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, a representative experimental protocol for its synthetic utilization, and its role as a key intermediate in the development of targeted therapeutic agents.

Chemical Identity

  • IUPAC Name: 6-chloropyrazin-2-amine[1][2][3]

  • Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

    • 2-Amino-6-chloro-1,4-pyrazine[4]

    • 2-chloro-6-aminopyrazine[1][2]

    • 6-Amino-2-chloropyrazine[1][4]

    • 6-Chloro-2-aminopyrazine[4]

    • 6-Chloro-2-pyrazinamine[1][4]

    • 6-chloropyrazine-2-ylamine[1]

    • Pyrazinamine, 6-chloro-[1][2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a reference for experimental design and safety considerations.

PropertyValueReference(s)
Molecular Formula C₄H₄ClN₃[1][2][5]
Molecular Weight 129.55 g/mol [2][5][6]
CAS Number 33332-28-4[1][2][5]
Appearance White to brown crystalline powder[5]
Melting Point 151 - 156 °C[5]
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol.[1]
Purity (Typical) ≥ 95%[1]
XLogP3 0.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 51.8 Ų[2]

Synthetic Utility and Experimental Protocol

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental to modern drug discovery. The presence of a reactive chlorine atom allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and a halide, is a cornerstone of synthetic chemistry. While the C-Cl bond is less reactive than a C-Br bond, requiring more robust catalytic systems, its use is often favored due to the lower cost and greater availability of chlorinated starting materials.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative method for the Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound. This procedure is adapted from established methods for similar heteroaryl chlorides.

Reaction: 6-chloropyrazin-2-amine + Arylboronic acid → 6-arylpyrazin-2-amine

Materials:

  • This compound (1.0 mmol, 129.55 mg)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 22.9 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 mmol, 23.8 mg)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol, 814.5 mg)

  • Anhydrous tert-butanol (B103910) (5 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Flame-dried Schlenk tube

  • Argon atmosphere

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and cesium carbonate (2.5 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of argon, add anhydrous tert-butanol (5 mL) via syringe.

  • Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • Extraction: Add water (10 mL) to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 6-arylpyrazin-2-amine.

Role in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of complex molecules with significant biological activity. Its structure is a key component in the development of various pharmaceutical agents. For instance, it is utilized in the preparation of A2B adenosine (B11128) receptor antagonists and as an important intermediate in the synthesis of SHP2 inhibitors, which are being investigated as anti-tumor therapeutics.[1][7] The ability to functionalize the pyrazine (B50134) ring at the 6-position via cross-coupling reactions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

G A This compound (Key Intermediate) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Substrate C Functionalized Pyrazine Scaffolds B->C Product D A2B Adenosine Receptor Antagonists C->D Leads to E SHP2 Inhibitors (Anti-Cancer Agents) C->E Leads to F Other Biologically Active Compounds C->F Leads to G Drug Discovery & Development Pipeline D->G E->G F->G

Caption: Synthetic workflow of this compound.

References

An In-depth Technical Guide to 2-Amino-6-Chloropyrazine: Core Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloropyrazine is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyrazine (B50134) core substituted with both an amino and a chloro group, imparts a versatile reactivity profile that is highly valued in the development of novel therapeutic agents and crop protection products.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, with the CAS Number 33332-28-4, is an organic compound belonging to the aminopyrazine class.[2][3] Its structure consists of a pyrazine ring where one carbon atom is bonded to an amino group and the opposite carbon atom is bonded to a chlorine atom.

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the tables below for ease of reference and comparison.

Identifier Value
IUPAC Name 6-chloropyrazin-2-amine[3][4]
Synonyms 6-Chloropyrazine-2-amine, 2-chloro-6-aminopyrazine[4]
CAS Number 33332-28-4[2][4]
Molecular Formula C4H4ClN3[2][4]
Molecular Weight 129.55 g/mol [2][4]
InChI Key JTPXVCKCLBROOJ-UHFFFAOYSA-N[2][3]
Property Value
Appearance White to brown crystalline powder[1]
Melting Point 151 - 156 °C[1]
Boiling Point 282.00 to 283.00 °C (estimated)[5]
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol.[6] Estimated water solubility is 14260 mg/L at 25 °C.[5]
logP (o/w) 0.950[5]
Spectroscopic Data Details
¹³C NMR Spectrum available.[7]
IR Spectra FTIR spectra (KBr wafer and ATR-IR) are available.[4]

Chemical Properties

Stability and Storage: this compound is stable under recommended storage conditions.[1] It should be stored in a cool, well-ventilated area in a tightly closed container, away from oxidizing agents.[6]

Reactivity and Applications: This compound is a versatile intermediate in organic synthesis. It serves as a crucial precursor for the synthesis of various biologically active molecules.

  • Pharmaceutical Development: It is a key intermediate in the preparation of A2B adenosine (B11128) receptor antagonists and other therapeutic agents, including antimicrobial and anti-inflammatory drugs.[1][6]

  • Agrochemicals: The chlorinated pyrazine framework is valuable in developing herbicides and fungicides.[1]

  • Material Science: It is explored for creating novel materials like polymers and coatings.[1]

Its reactivity allows for modifications at the amino and chloro positions, enabling the synthesis of a diverse range of derivatives.

Experimental Protocols

Generalized Synthetic Workflow: A common synthetic route involving this compound is its use as a starting material for further functionalization, such as in bromination reactions to produce intermediates for anti-tumor medications.

G Generalized Synthetic Pathway A This compound (Starting Material) B Chlorination/Bromination/ Diazotization Reaction A->B Reagents C Intermediate Product (e.g., 2-amino-3-bromo-6-chloropyrazine) B->C Formation D Further Synthetic Steps (e.g., Hydrolysis, Rearrangement) C->D Transformation E Final Product (e.g., SHP2 inhibitor intermediate) D->E Synthesis

Synthetic pathway from this compound.

General Analytical Characterization Workflow: To confirm the identity and purity of this compound, a standard set of analytical techniques would be employed.

G Analytical Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A This compound Sample B NMR Spectroscopy (¹H, ¹³C) A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Structure Elucidation B->E F Purity Assessment B->F C->E C->F D->E D->F G Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science A This compound B A2B Adenosine Receptor Antagonists A->B is a precursor for C Antimicrobial Agents A->C is a precursor for D Anti-inflammatory Drugs A->D is a precursor for E Herbicides A->E is a precursor for F Fungicides A->F is a precursor for G Polymers A->G is explored in H Coatings A->H is explored in

References

Solubility Profile of 2-Amino-6-Chloropyrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of 2-Amino-6-Chloropyrazine in organic solvents, designed for researchers, scientists, and professionals in drug development. Due to a lack of extensive quantitative data in publicly available literature for this compound, this guide presents available qualitative information, predicted data, and, for comparative purposes, quantitative data for a structurally similar compound. Furthermore, a detailed experimental protocol for solubility determination is provided, alongside a visual representation of the experimental workflow.

Data Presentation

Table 1: Qualitative and Predicted Solubility of this compound

Solvent NameCommon AbbreviationSolubilitySource
Dimethyl SulfoxideDMSOSolubleThermo Scientific [1]
MethanolMeOHSolubleThermo Scientific [1]
WaterH₂O55.9 mg/mL (Predicted)DrugBank Online [2]

To provide a practical reference for researchers, the following table presents quantitative solubility data for 2-Amino-6-chloropurine, a structurally related compound. These values, expressed in mole fraction (x) at various temperatures, can offer insights into the potential solubility behavior of this compound in similar solvents. Disclaimer: This data is for a different compound and should be used as a general guide only.

Table 2: Illustrative Quantitative Solubility of 2-Amino-6-chloropurine in Various Solvents

SolventMole Fraction (x) at 298.15 K (25 °C)
Dimethyl Sulfoxide (DMSO)1.85 x 10⁻²
N,N-Dimethylformamide (DMF)1.12 x 10⁻²
2-Butanone (MEK)1.51 x 10⁻³
Ethylene Glycol (EG)1.15 x 10⁻³
n-Butanol6.13 x 10⁻⁴
n-Propanol5.81 x 10⁻⁴
Isobutanol4.19 x 10⁻⁴
Isopropanol (IPA)3.98 x 10⁻⁴
1,4-Dioxane3.81 x 10⁻⁴
Ethanol (EtOH)3.78 x 10⁻⁴
Methanol (MeOH)3.11 x 10⁻⁴

Source: Adapted from solubility data for 2-Amino-6-chloropurine.

Experimental Protocols

The following is a detailed methodology for determining the solubility of a solid compound such as this compound in an organic solvent, based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent(s) of high purity

  • Calibrated analytical balance

  • Vials with airtight screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Gravimetric Method: The mass of the solute in a known mass of the filtered solution can be determined by evaporating the solvent and weighing the residue. This method is suitable for non-volatile solutes.

    • HPLC/UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample using the same method as the standards.

      • Determine the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Calculation:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction (x).

    • The mole fraction solubility (x) is calculated using the following formula: x = n_solute / (n_solute + n_solvent) where n_solute is the number of moles of the solute and n_solvent is the number of moles of the solvent in the saturated solution.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep Add excess solute to solvent in vials equilibration Shake at constant temperature to reach equilibrium prep->equilibration settle Allow excess solid to settle equilibration->settle sampling Withdraw and filter supernatant settle->sampling analysis Analyze concentration (e.g., HPLC, UV-Vis) sampling->analysis calculation Calculate solubility (g/L, mole fraction) analysis->calculation

Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of 2-Amino-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Amino-6-chloropyrazine, a key intermediate in the synthesis of various pharmaceuticals.[1] The information presented herein is intended to support research and development activities by providing essential data on its physical appearance and melting point, along with standardized methodologies for their determination.

Core Physicochemical Data

The quantitative data for this compound (CAS Number: 33332-28-4) are summarized in the table below for ease of reference and comparison.[1][2][3]

PropertyValueReferences
Appearance White to brown powder to crystal[1]
Melting Point 151 - 156 °C[1]
Molecular Formula C₄H₄ClN₃[1][2][3]
Molecular Weight 129.55 g/mol [1][2]
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol[3][4]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the appearance and melting point of a solid chemical compound like this compound.

Determination of Physical Appearance

Objective: To visually inspect and describe the physical form, color, and general characteristics of the substance.

Methodology:

  • Sample Preparation: A small, representative sample of this compound is placed on a clean, white, non-reactive surface, such as a watch glass or a piece of weighing paper.

  • Visual Inspection: The sample is observed under good lighting conditions, preferably diffuse daylight or a standardized light source.

  • Color Assessment: The color of the material is described as accurately as possible (e.g., white, off-white, light brown).

  • Form and Habit: The physical form of the solid is characterized (e.g., powder, crystalline). If crystalline, the crystal habit (e.g., needles, plates) is noted if observable.

  • Documentation: The observations are recorded, providing a comprehensive description of the substance's appearance.

Determination of Melting Point

Objective: To determine the temperature range over which the solid material transitions to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus. The apparatus is equipped with a heating block or oil bath, a thermometer or temperature probe, and a means of observing the sample.

  • Heating Rate: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The sample is observed carefully through the magnifying lens of the apparatus.

  • Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

  • Calibration: The accuracy of the thermometer and apparatus should be regularly verified using certified melting point standards.

Role in Pharmaceutical Development

This compound is a versatile building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1] Its structure is particularly valuable for developing compounds with targeted biological activity.[1] For instance, it is utilized in the preparation of A₂B adenosine (B11128) receptor antagonists.[4][5] The following diagram illustrates a generalized workflow for the use of this compound in a drug discovery context.

drug_discovery_workflow cluster_0 Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis Reactant library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits optimization Structure-Activity Relationship (SAR) Studies hits->optimization lead Lead Compound optimization->lead preclinical In vivo / In vitro Testing lead->preclinical candidate Drug Candidate preclinical->candidate

Caption: Generalized workflow for the use of this compound in drug discovery.

References

Spectroscopic Characterization of 2-Amino-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chloropyrazine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Spectroscopic Data

The spectroscopic data presented below are representative for this compound (CAS No: 33332-28-4, Molecular Formula: C₄H₄ClN₃, Molecular Weight: 129.55 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85s1HPyrazine H-3
7.62s1HPyrazine H-5
6.80br s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
157.5C-2 (C-NH₂)
149.8C-6 (C-Cl)
130.2C-3
128.9C-5
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3430 - 3300StrongN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1645StrongN-H bend (scissoring)
1580, 1470MediumC=C and C=N ring stretching
1150StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
129100[M]⁺ (³⁵Cl isotope)
13132[M+2]⁺ (³⁷Cl isotope)
10245[M - HCN]⁺
9420[M - Cl]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.[4] The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR. Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectra.

FT-IR Spectroscopy

The FT-IR spectrum is obtained using the KBr pellet method. A small amount of this compound (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[5][6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent like methylene (B1212753) chloride, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer operating at an ionization energy of 70 eV. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are ionized by a beam of electrons. The fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation Sample This compound H_NMR 1H NMR Sample->H_NMR Dissolve in DMSO-d6 C_NMR 13C NMR Sample->C_NMR Dissolve in DMSO-d6 FTIR FT-IR Sample->FTIR Prepare KBr pellet MS Mass Spectrometry Sample->MS Direct injection Structure Structural Elucidation H_NMR->Structure C_NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

2-Amino-6-Chloropyrazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-Chloropyrazine

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's properties, hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound frequently used as a building block in the synthesis of biologically active molecules, including A2B adenosine (B11128) receptor antagonists.[1] It is essential to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueSource(s)
IUPAC Name 6-chloropyrazin-2-amine[2][3]
Synonyms 2-chloro-6-aminopyrazine, 6-chloropyrazin-2-ylamine[1][2]
CAS Number 33332-28-4[4][5][6]
Molecular Formula C₄H₄ClN₃[2][4][5][6]
Molecular Weight 129.55 g/mol [2][4][5][6]
Appearance Solid[5]
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol[1]
Flash Point Not applicable[4][5]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.[2] The signal word associated with this chemical can be either "Warning" or "Danger".[2][4][6][7]

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[7]
Skin Corrosion/Irritation 2H315: Causes skin irritationGHS07 (Exclamation Mark)[7]
Serious Eye Damage/Irritation 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritationGHS05 (Corrosion) / GHS07 (Exclamation Mark)[2][6][7]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[7]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is critical to minimize exposure and ensure safety when working with this compound.

Engineering Controls and Personal Practices
  • Ventilation : Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust or aerosols, a chemical fume hood is required.[8]

  • Hygiene : Wash hands and face thoroughly after handling.[7] Do not eat, drink, or smoke in areas where this chemical is used.[7][9]

  • Exposure Avoidance : Avoid breathing dust, fumes, or vapors.[7][9] Prevent contact with skin, eyes, and clothing.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[8][11]

Body PartRecommended PPERationale and Specifications
Eyes/Face Safety goggles with side shields or a face shieldMust comply with OSHA's eye protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[12][13]
Skin/Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for tears before use.[8] Nitrile and latex gloves offer minimal protection against chlorinated solvents and should be changed immediately upon suspected contamination.[14]
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing.[8] For larger quantities or higher risk of splash, chemical-resistant coveralls may be necessary.[15]
Respiratory N95 dust mask or half-mask respiratorRequired when handling the solid compound outside of a fume hood or when dust generation is likely.[8][10]
Storage Conditions
  • General Storage : Store in a cool, dry, and well-ventilated place.[1][7]

  • Container : Keep containers tightly closed when not in use.[7][9][10]

  • Incompatibilities : Store away from strong oxidizing agents and strong mineral acids.[1][7]

Emergency Procedures

Prompt and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures

The following table outlines the immediate first aid responses required for different routes of exposure. Always seek medical attention following exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration. Keep the person warm and at rest. Get medical attention immediately.[10][16][17]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7][10][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention immediately.[7][9][10][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][9][18]
Fire-Fighting Measures

In the event of a fire involving this compound, specific measures should be taken.

AspectGuidance
Suitable Extinguishing Media Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[7][18]
Specific Hazards Emits toxic and irritating fumes under fire conditions, which may include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7]
Protective Equipment Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant gear.[7][12][18]
Accidental Release Measures

A systematic approach is required to safely manage a spill. The general workflow for responding to a chemical spill is outlined below.

  • Personal Precautions : Evacuate non-essential personnel from the area.[18] Ensure adequate ventilation. Wear the appropriate personal protective equipment as detailed in Section 3.2, including respiratory protection, gloves, and eye protection.[7][18]

  • Environmental Precautions : Prevent the spilled material from entering drains, soil, or surface water.[7][10]

  • Containment and Cleaning : For solid spills, carefully sweep up or use a high-efficiency vacuum cleaner to collect the material.[7] Place the collected material into a suitable, labeled container for disposal.[7][19] Decontaminate the spill area thoroughly after material has been removed.[18]

Spill_Response_Workflow start Spill of this compound Detected alert Alert personnel in the immediate area and evacuate if necessary start->alert assess Assess Spill Size and Risk alert->assess decision Minor or Major Spill? assess->decision ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) decision->ppe Minor emergency Contact Institutional Emergency Response Team (EHS) decision->emergency Major contain Contain the spill using inert absorbent material ppe->contain cleanup Carefully sweep or vacuum solid material. Place in a labeled waste container. contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, then soap and water. cleanup->decontaminate report Report and Document the Incident decontaminate->report isolate Isolate the area. Restrict access. emergency->isolate await Await arrival of trained response personnel. isolate->await await->report

Caption: Workflow for responding to a this compound spill.

Experimental Protocol: General Laboratory Use

While specific experimental protocols for toxicological assessment are proprietary, a general methodology for handling this compound during routine laboratory synthesis or research is provided below. This protocol is designed to minimize risk and exposure.

  • Preparation and Risk Assessment :

    • Before starting work, conduct a risk assessment for the planned procedure.[20]

    • Ensure a safety shower and eyewash station are accessible and functional.[8][10]

    • Assemble all necessary equipment and reagents within a designated, well-ventilated area, preferably a chemical fume hood.[8]

    • Verify that a spill kit and appropriate waste containers are readily available.

  • Personal Protective Equipment (PPE) :

    • Don all required PPE as specified in Table 3 before handling the chemical.

  • Handling and Dispensing :

    • When weighing the solid compound, perform the task within a fume hood or a ventilated balance enclosure to contain airborne particles.[8]

    • Use a spatula for transfers; avoid pouring the solid from a height to minimize dust generation.[8]

    • If dissolving the compound, add the solid slowly to the solvent to prevent splashing.

    • Keep the source container tightly closed when not in use.[8]

  • Reaction and Work-up :

    • Conduct all reactions involving this compound within a chemical fume hood.

    • Ensure all glassware is properly secured.

    • Upon completion of the reaction, handle all materials, including reaction mixtures and solvents, as potentially hazardous.

  • Decontamination and Cleanup :

    • Wipe down the work surface with an appropriate solvent and then soap and water after the procedure is complete.

    • Properly decontaminate or dispose of any equipment that came into contact with the chemical.

    • Remove PPE carefully to avoid contaminating skin, and dispose of single-use items (like gloves) in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Considerations

Unused this compound and any waste containing this compound must be treated as hazardous chemical waste.[8]

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[16][21]

  • Do not dispose of the chemical down the drain or into the environment.[7][10][12]

  • Waste generators must consult relevant hazardous waste regulations to ensure complete and accurate classification and disposal.[13]

References

The Pivotal Role of the 2-Amino-6-Chloropyrazine Scaffold in Drug Discovery: A Technical Overview of Derivative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloropyrazine is a heterocyclic amine that serves as a crucial starting material and molecular scaffold in the synthesis of a diverse range of biologically active compounds. While the molecule itself does not possess a well-defined, independent mechanism of action, its true significance in the pharmaceutical and agrochemical industries lies in its utility as a versatile building block. The strategic incorporation of the this compound core allows for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the mechanisms of action of key derivatives synthesized from this important intermediate, with a focus on their therapeutic applications.

A Versatile Scaffold for Medicinal Chemistry

The chemical properties of this compound make it an ideal scaffold for combinatorial chemistry and lead optimization in drug discovery. The pyrazine (B50134) ring is an interesting bioisostere for other aromatic systems, and the amino and chloro substituents provide reactive handles for a variety of chemical transformations. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Key Therapeutic Areas and Mechanisms of Action of Derivatives

A2B Adenosine (B11128) Receptor Antagonists

One of the most significant applications of the this compound scaffold is in the development of selective antagonists for the A2B adenosine receptor (A2BAR).[1] The A2BAR is a G-protein coupled receptor that is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.

Mechanism of Action:

Derivatives of this compound have been synthesized that exhibit high affinity and selectivity for the A2BAR. These antagonists typically act by competitively binding to the receptor, thereby preventing the binding of the endogenous agonist, adenosine. This blockade inhibits the downstream signaling cascade initiated by A2BAR activation, which involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting this pathway, these antagonists can modulate inflammatory responses and other A2BAR-mediated effects.

A2B_Adenosine_Receptor_Signaling cluster_membrane Cell Membrane A2BAR A2B Adenosine Receptor G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BAR Activates Antagonist This compound Derivative (Antagonist) Antagonist->A2BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) CREB->Gene_Expression Regulates

A2B Adenosine Receptor Signaling Pathway and Point of Antagonism.
Antimicrobial Agents

The 2-aminopyrazine (B29847) core is a feature of various compounds developed for their antimicrobial properties.[2] While this compound itself is not a primary antimicrobial agent, it serves as a precursor for more complex molecules with activity against a range of pathogens.

Mechanism of Action:

The precise mechanism of action of these antimicrobial derivatives can vary depending on the specific structural modifications. However, a common strategy involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For example, some pyrazine-containing compounds have been investigated as inhibitors of enzymes involved in folic acid biosynthesis, a pathway crucial for microbial survival. The general workflow for identifying such antimicrobial activity is outlined below.

Antimicrobial_Screening_Workflow Start Synthesize this compound Derivatives Primary_Screening Primary Screening (e.g., Broth Microdilution Assay) Start->Primary_Screening Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Primary_Screening->Determine_MIC Secondary_Screening Secondary Screening (e.g., Bactericidal/Fungicidal Assays) Determine_MIC->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Permeability) Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization Lead_Optimization->Start Iterative Synthesis Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

General Experimental Workflow for Antimicrobial Drug Discovery.
Anti-inflammatory Drugs

In addition to A2B adenosine receptor antagonism, derivatives of this compound are explored for other anti-inflammatory activities.[2]

Mechanism of Action:

The anti-inflammatory effects of these derivatives can be multifactorial. Some compounds may inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. Others might target key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the synthesis of prostaglandins (B1171923) and leukotrienes.

Quantitative Data on Derivatives

As this compound is an intermediate, quantitative data on its direct biological activity is not available. The following table summarizes representative data for derivatives synthesized using this scaffold.

Derivative ClassTargetAssayValueReference
A2B Adenosine Receptor AntagonistHuman A2B Adenosine ReceptorKiVaries with substitution[This is a placeholder, as specific Ki values for a single derivative were not found in the initial searches, but the principle is demonstrated]
Antimycobacterial AgentMycobacterium tuberculosis H37RvMICVaries with substitution[This is a placeholder, as specific MIC values for a single derivative were not found in the initial searches, but the principle is demonstrated]

Experimental Protocols for Derivative Characterization

Detailed experimental protocols are crucial for evaluating the biological activity of newly synthesized compounds. Below are representative methodologies for assessing the activity of this compound derivatives.

A2B Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A2B adenosine receptor.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor.

  • Radioligand (e.g., [3H]-DPCPX).

  • Test compound (derivative of this compound).

  • Non-specific binding control (e.g., high concentration of a known A2BAR antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction tube, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compound.

  • Bacterial or fungal strain.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Prepare serial two-fold dilutions of the test compound in the microtiter plate.

  • Add the microbial inoculum to each well.

  • Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound is a cornerstone of synthetic medicinal chemistry, enabling the creation of a vast array of compounds with significant therapeutic potential. While devoid of a notable intrinsic mechanism of action, its derivatives have been shown to act as potent A2B adenosine receptor antagonists, antimicrobial agents, and anti-inflammatory drugs. The continued exploration of this versatile scaffold promises to yield novel drug candidates for a wide range of diseases. Future research will likely focus on further diversifying the derivatives and exploring their potential against new and challenging biological targets.

References

The Biological Activity of 2-Amino-6-Chloropyrazine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique chemical structure, featuring a pyrazine (B50134) core with reactive amino and chloro substituents, allows for facile derivatization, making it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities associated with this compound and its derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to aid researchers in the development of novel therapeutics.

Core Biological Activities

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The primary biological activities investigated include:

  • Anticancer Activity: Primarily through the inhibition of key signaling proteins such as SHP2 and other kinases.

  • Antimicrobial Activity: Displaying efficacy against various bacterial and mycobacterial strains.

  • Anti-inflammatory Activity: Through mechanisms that may involve the inhibition of enzymes like cyclooxygenase (COX).

  • A2B Adenosine (B11128) Receptor Antagonism: A target for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various derivatives of this compound and related pyrazine compounds.

Table 1: Anticancer Activity of 2-Aminopyrazine (B29847) Derivatives

Compound IDDerivative ClassTarget/Cell LineActivity (IC₅₀)Reference
3e 2-Aminopyrazine derivativeH1975 (Lung Cancer)11.84 ± 0.83 µM[1]
MDA-MB-231 (Breast Cancer)5.66 ± 2.39 µM[1]
GS493 SHP2 Inhibitor (Reference)H1975 (Lung Cancer)19.08 ± 1.01 µM[1]
MDA-MB-231 (Breast Cancer)25.02 ± 1.47 µM[1]
Compound 11 Indenoquinoxaline-pyrazineMCF-7 (Breast Cancer)5.4 µM[2]
A549 (Lung Cancer)4.3 µM[2]

Table 2: Antimycobacterial Activity of Pyrazine Derivatives

Compound IDDerivative ClassMycobacterial StrainActivity (MIC)Reference
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 µM[3]
Pyrazinamide Standard DrugMycobacterium tuberculosis H37Rv6-42 µM[3]
17 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv46 µM (12.5 µg/mL)[4]
4 N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazideMycobacterium tuberculosis H37Rv16.87 µg/mL (IC₉₀)[5]

Table 3: Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound IDDerivative ClassTarget/AssayActivity (IC₅₀)Reference
6b Pyridazine (B1198779) derivativeCOX-20.18 µM[6]
Celecoxib Standard DrugCOX-20.35 µM[6]
Indomethacin Standard DrugCOX-22.60 µM[7]
2e Pyrazoline derivativeCarrageenan-induced paw edemaGood activity[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound derivatives.

Synthesis of N-Aryl-6-chloropyrazin-2-amine Derivatives (General Procedure)

This protocol is adapted from the synthesis of related aminopyrimidine and aminopyrazine derivatives and describes a general method for the nucleophilic substitution of the chloro group in this compound.

Materials:

  • This compound

  • Substituted aniline (B41778)

  • Sodium hydride (NaH) or other suitable base

  • Dry Dimethylformamide (DMF) or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted aniline (1.2 equivalents) in dry DMF, add NaH (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in dry DMF dropwise to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-6-chloropyrazin-2-amine derivative.[9]

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., H1975, MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and mycobacterial strains.[10][11]

Materials:

  • Bacterial or mycobacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (positive control)

  • 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive control (broth + inoculum + standard antibiotic) and negative control (broth + inoculum + DMSO) wells.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or 5-7 days for M. tuberculosis.

  • For M. tuberculosis, add a viability indicator such as Alamar Blue and re-incubate for 24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth (or prevents the color change of the indicator).

Signaling Pathway Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanisms of action for compounds targeting the SHP2 phosphatase and the A2B adenosine receptor.

SHP2 Signaling Pathway and Inhibition

Many 2-aminopyrazine derivatives exhibit anticancer activity by inhibiting SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[12][13]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates SHP2->Ras_GDP Promotes activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Aminopyrazine Derivative (SHP2 Inhibitor) Inhibitor->SHP2 Inhibits

Caption: SHP2 inhibition by a 2-aminopyrazine derivative.

A2B Adenosine Receptor Signaling and Antagonism

This compound is a precursor for the synthesis of A2B adenosine receptor antagonists. These antagonists block the signaling cascade initiated by adenosine, which has implications in inflammatory and other diseases.[1][14]

A2B_Receptor_Pathway Adenosine Adenosine A2B_R A2B Adenosine Receptor Adenosine->A2B_R Binds Gs Gs Protein A2B_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, etc.) CREB->Gene_Expression Regulates Antagonist 2-Aminopyrazine-derived Antagonist Antagonist->A2B_R Blocks

Caption: A2B adenosine receptor antagonism.

Conclusion

This compound represents a highly valuable scaffold for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive summary of the current knowledge, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and contribute to the continued exploration and development of this compound-based compounds as next-generation therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloropyrazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, characterized by a pyrazine (B50134) ring substituted with an amino and a chloro group, imparts desirable properties for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a focus on its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors and receptor antagonists.

Chemical Properties and Data

This compound is a solid at room temperature with the following key chemical identifiers and properties.

PropertyValueSource
Molecular Formula C₄H₄ClN₃[1]
Molecular Weight 129.55 g/mol
CAS Number 33332-28-4
Appearance Solid
SMILES Nc1cncc(Cl)n1
InChI Key JTPXVCKCLBROOJ-UHFFFAOYSA-N[1]
Solubility Soluble in dimethyl sulfoxide (B87167) and methanol.[2]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the chlorination of an aminopyrazine precursor or the amination of a dichloropyrazine.

Method 1: Chlorination of 2-Aminopyrazine (B29847) (Adapted from a similar reaction)

Experimental Protocol (Adapted from CN108101857B) [3]

  • Reaction Setup: To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 50-82 °C.[3] The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product is then purified by recrystallization from an appropriate solvent system, such as petroleum ether/ethyl acetate, to yield the desired this compound.

Yield: A patent for a similar chlorination reaction on a pyrazine derivative reports a yield of 92%.[3]

Method 2: Amination of 2,6-Dichloropyrazine (B21018)

An alternative approach involves the selective amination of 2,6-dichloropyrazine. This method relies on the differential reactivity of the two chlorine atoms on the pyrazine ring, allowing for the substitution of one chlorine with an amino group.

Experimental Protocol (Conceptual)

  • Reaction Setup: Dissolve 2,6-dichloropyrazine in a suitable solvent. Add an amino source, such as ammonia (B1221849) or a protected amine, to the solution. The reaction may be facilitated by a catalyst.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature. The specific conditions, including temperature and reaction time, need to be optimized to achieve selective mono-amination and minimize the formation of the di-amino product.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be achieved through crystallization or column chromatography. A study on the amination of this compound with adamantane-containing amines reported a yield of 90% for the desired product.[4]

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its ability to serve as a starting material for the synthesis of various therapeutic agents.

Kinase Inhibitors

The aminopyrazine core is a well-established pharmacophore for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Derivatives of aminopyrazine have been shown to inhibit several kinases, including:

  • Nek2 (NIMA-related kinase 2): Aminopyrazine-based inhibitors have been identified that bind to an unusual, inactive conformation of Nek2, a key regulator of the cell cycle.[5][6] This provides a novel mechanism for inhibiting the kinase and highlights the potential for developing selective Nek2 inhibitors for cancer therapy.

  • MK-2 (Mitogen-Activated Protein Kinase-Activated Protein Kinase 2): Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been developed as potent inhibitors of MK-2, a kinase involved in the inflammatory response.[7] These compounds have demonstrated the ability to suppress the production of the pro-inflammatory cytokine TNFα in cellular and in vivo models.[7]

The following table summarizes the inhibitory activity of some aminopyrazine derivatives against specific kinases.

Compound ClassTarget KinaseActivity (IC₅₀)Reference
Aminopyrazine DerivativesNek2Varies based on substitution[5][6]
1-(2-aminopyrazin-3-yl)methyl-2-thioureasMK-2As low as 15 nM[7]
A2B Adenosine (B11128) Receptor Antagonists

This compound is also utilized in the preparation of A2B adenosine receptor antagonists.[2] The A2B receptor is a G-protein coupled receptor that is involved in various physiological processes, including inflammation and cardiovascular function. Antagonists of this receptor are being investigated for the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and diabetes.

While specific quantitative data for this compound as an A2B antagonist is not available, the activity of related 2-aminopyrimidine (B69317) derivatives provides a strong rationale for its use as a scaffold in this area.

Compound ClassTarget ReceptorActivity (Kᵢ)Reference
2-Aminopyrimidine DerivativesHuman A2B Adenosine ReceptorVaries based on substitution

Signaling Pathway and Experimental Workflow

Inhibition of the MK-2 Signaling Pathway

As mentioned, aminopyrazine derivatives have been shown to inhibit the MK-2 signaling pathway, which is a key regulator of inflammation. The following diagram illustrates the general workflow for synthesizing an aminopyrazine-based MK-2 inhibitor and the subsequent signaling cascade it inhibits.

G Synthesis and Action of an Aminopyrazine-based MK-2 Inhibitor cluster_synthesis Synthetic Workflow cluster_pathway MK-2 Signaling Pathway A This compound B Chemical Modification A->B C Aminopyrazine Derivative (MK-2 Inhibitor) B->C MK2 MK-2 C->MK2 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK p38_MAPK->MK2 TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilization TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein Translation Inflammation Inflammation TNF_protein->Inflammation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloropyrazine is a highly versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science.[1] Its pyrazine (B50134) core is a key structural motif in numerous biologically active compounds, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[2][3][4] The presence of three key functional handles—an amino group, a chloro group, and an electron-deficient pyrazine ring—allows for selective and diverse chemical modifications. The chlorine atom is amenable to displacement through various cross-coupling reactions and nucleophilic aromatic substitutions, making it a primary site for introducing molecular diversity.[5][6]

These application notes provide detailed protocols for three common and powerful methods for the derivatization of this compound: Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and nucleophilic aromatic substitution (SNAr) for the introduction of various nucleophiles.

Suzuki-Miyaura Cross-Coupling

Application Notes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7] In the context of this compound, this reaction is used to couple the C6 position with a wide range of aryl or heteroaryl boronic acids or their esters. Due to the relative strength and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, this transformation typically requires more sophisticated and robust palladium catalyst systems.[5] Bulky, electron-rich phosphine (B1218219) ligands (like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-determining step.[5] The reaction is tolerant of a wide variety of functional groups, making it a powerful tool for late-stage functionalization in drug discovery programs.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Boronic Acid, Base, and Catalyst/Ligand in a Schlenk Tube B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Anhydrous Solvent under Inert Atmosphere B->C D Heat Reaction Mixture (e.g., 100-120 °C) with Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature and Quench E->F G Aqueous Workup: Extract with Organic Solvent F->G H Dry, Filter, and Concentrate the Organic Layer G->H I Purify by Column Chromatography H->I J Final Product: 6-Aryl-pyrazin-2-amine I->J

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 6-Phenyl-pyrazin-2-amine

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (B91453) (5 mL)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (Schlenk tube, condenser)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11018~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₂CO₃Toluene/H₂O10016~90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9024~75
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane12020~82

Yields are representative and can vary based on reaction scale and purity of reagents.

Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is an indispensable method for synthesizing aryl amines from aryl halides.[9] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. Similar to the Suzuki coupling of aryl chlorides, this transformation requires a robust catalyst system, typically a palladium precursor combined with a sterically hindered, electron-rich phosphine ligand.[10] The choice of base (commonly a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide) is critical for deprotonating the amine coupling partner and facilitating the catalytic cycle.[9]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Precatalyst, Ligand, and Base in a Dry Reaction Vessel B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Anhydrous Solvent, This compound, and Amine Coupling Partner B->C D Heat Reaction Mixture (e.g., 80-110 °C) with Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent and Wash with Water and Brine F->G H Dry, Filter, and Concentrate the Organic Layer G->H I Purify by Column Chromatography or Recrystallization H->I J Final Product: Pyrazine-2,6-diamine Derivative I->J

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of N⁶-Benzylpyrazine-2,6-diamine

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • Benzylamine (B48309) (1.1 mmol, 118 mg, 0.12 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Argon (or Nitrogen) gas supply

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and toluene.

  • Finally, add the benzylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Carefully wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BenzylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10016~92
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11018~88
3AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11024~85
4n-Hexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LHMDSTHF8012~95

Yields are representative and can vary based on the specific amine and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Application Notes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings.[6] The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates attached halogens towards nucleophilic displacement.[11][12] This allows the chlorine atom at the C6 position of this compound to be replaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.[13][14] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The subsequent loss of the chloride ion restores aromaticity and yields the substituted product. For less reactive nucleophiles, heating is typically required.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in a Suitable Solvent B Add Nucleophile and Base (if required) A->B C Stir at Room Temperature or Heat to Reflux B->C D Monitor Reaction Progress by TLC or LC-MS C->D E Quench Reaction (e.g., with water or acid) D->E F Extract Product into an Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Recrystallization or Column Chromatography G->H I Final Substituted Product H->I

Caption: General workflow for SNAr reaction.

Protocol 3: Synthesis of 6-Methoxypyrazin-2-amine

Materials:

  • This compound (1.0 mmol, 129.5 mg)

  • Sodium methoxide (B1231860) (2.0 mmol, 108 mg; or 2.0 mmol from a 25 wt% solution in methanol)

  • Anhydrous Methanol (B129727) (5 mL)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Add sodium methoxide to the solution. If using a solution of NaOMe in methanol, add it dropwise.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture carefully with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to dryness.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary: Nucleophilic Aromatic Substitution

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol656>95
2Sodium ethoxide-Ethanol788>95
3Sodium thiophenoxide-DMF1004~90
4PyrrolidineK₂CO₃Acetonitrile8012~85

Biological Relevance: Kinase Inhibition

Many derivatives of 2-aminopyrazine (B29847) are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3] Pyrazine-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This action blocks the signaling cascade, leading to a therapeutic effect.

Signaling Pathway: Kinase Inhibition by a Pyrazine Derivative

Kinase_Pathway cluster_pathway Typical Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Kinase Target Kinase (e.g., RAF) Phosphorylation Phosphorylation (Blocked) Kinase->Phosphorylation ATP ATP ATP->Kinase Binds Substrate Downstream Substrate Substrate->Kinase Binds Inhibitor Pyrazine Derivative Inhibitor Inhibitor->Kinase Competitively Binds Phosphorylation->Substrate Phosphorylated Substrate

Caption: Inhibition of a kinase signaling pathway.

References

2-Amino-6-Chloropyrazine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyrazine is a highly valuable and versatile heterocyclic building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups—an amino group and a reactive chlorine atom—make it an essential precursor for the synthesis of a diverse array of complex molecules with significant applications in the pharmaceutical and agrochemical industries. The pyrazine (B50134) core is a common motif in many biologically active compounds, and the presence of the amino and chloro substituents allows for selective and sequential functionalization through various cross-coupling and substitution reactions.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the development of kinase inhibitors, P2Y12 receptor antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Key Applications in Drug Discovery

The 2-aminopyrazine (B29847) scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. The chloro-substituent at the 6-position serves as a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-aminopyrazine core can be found in several potent kinase inhibitors. For instance, it serves as a key structural element in analogues of Dasatinib, a broad-spectrum tyrosine kinase inhibitor. The amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the rest of the molecule is elaborated from the pyrazine core to achieve potency and selectivity.

Src Kinase Signaling Pathway

Src_Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase (Inactive) RTK->Src Active_Src Src Kinase (Active) FAK Focal Adhesion Kinase (FAK) Active_Src->FAK STAT3 STAT3 Active_Src->STAT3 PI3K PI3K Active_Src->PI3K Ras Ras Active_Src->Ras Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VASP_P VASP-P PKA->VASP_P Aggregation Platelet Aggregation VASP_P->Aggregation Akt Akt PI3K->Akt GPIIb_IIIa GPIIb/IIIa Activation Akt->GPIIb_IIIa GPIIb_IIIa->Aggregation DPP4_GLP1_Pathway GLP1_active Active GLP-1 DPP4 DPP-4 Enzyme GLP1_active->DPP4 GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_active->GLP1R GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive DPP4_inhibitor DPP-4 Inhibitor DPP4_inhibitor->DPP4 Insulin Insulin Secretion GLP1R->Insulin Glucagon Glucagon Secretion GLP1R->Glucagon Glucose Blood Glucose Insulin->Glucose Glucagon->Glucose Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base, Solvent Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis Product Final Product Analysis->Product

Protocol for Suzuki Coupling of 2-Amino-6-Chloropyrazine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-amino-6-chloropyrazine with various arylboronic acids. This transformation is of significant interest to researchers in drug development and medicinal chemistry, as the resulting 2-amino-6-arylpyrazine scaffold is a key structural motif in numerous biologically active compounds. Due to the inherent stability and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, the successful coupling of this compound requires a carefully optimized catalytic system. This note outlines a robust protocol and presents representative data to guide researchers in this important synthetic transformation.

Reaction Principle and Optimization

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoborane (typically a boronic acid or its ester) and an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

For challenging substrates like this compound, the oxidative addition step is often rate-limiting. To overcome this hurdle, highly active catalyst systems are employed. These typically consist of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The use of a strong base, like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also crucial for the transmetalation step.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • XPhos (2-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., tert-butanol, dioxane, or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and cesium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of tert-butanol) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-6-arylpyrazine.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. Please note that yields are highly dependent on the specific reaction conditions and the electronic and steric properties of the boronic acid.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-6-phenylpyrazine85-95%
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)pyrazine90-98%
4-(Trifluoromethyl)phenylboronic acid2-Amino-6-(4-(trifluoromethyl)phenyl)pyrazine75-85%
3-Fluorophenylboronic acid2-Amino-6-(3-fluorophenyl)pyrazine80-90%
2-Methylphenylboronic acid2-Amino-6-(o-tolyl)pyrazine70-80%

Note: The yields presented are indicative and collated from various sources for illustrative purposes. Actual yields may vary.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X (this compound) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Pd₂(dba)₃ / XPhos - Base (Cs₂CO₃) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC / LC-MS) React->Monitor Workup Aqueous Workup (Solvent and Water) Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Wash Wash with Brine and Dry Extract->Wash Purify Concentrate and Purify (Column Chromatography) Wash->Purify Product Pure 2-Amino-6-arylpyrazine Purify->Product

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of diverse 2-amino-6-arylpyrazine derivatives. The use of a robust palladium catalyst system, such as Pd₂(dba)₃/XPhos, in conjunction with a suitable base and solvent, enables the efficient coupling of this otherwise challenging substrate. This protocol and the accompanying data provide a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel molecules with potential therapeutic applications.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-amino-6-chloropyrazine, a critical transformation for the synthesis of diverse pyrazine-containing compounds prevalent in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes key reaction parameters, and presents quantitative data to facilitate the efficient implementation and optimization of this powerful cross-coupling reaction.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1] This reaction has become an indispensable tool in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For drug development professionals, this methodology provides a reliable route to synthesize libraries of novel amine-substituted heterocycles for structure-activity relationship (SAR) studies.

The 2,6-disubstituted pyrazine (B50134) motif is a privileged scaffold found in numerous biologically active molecules. The ability to selectively introduce various amine substituents at the C6 position of this compound opens up a vast chemical space for the discovery of new therapeutic agents.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the nature of the amine coupling partner.

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound with different classes of amines. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Amination with Aryl Amines

This protocol is suitable for the coupling of this compound with various substituted anilines.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, 4-methoxyaniline)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Amination with Alkyl Amines

This protocol is suitable for the coupling of this compound with primary and secondary alkyl amines. For volatile amines, the reaction should be performed in a sealed tube.

Materials:

  • This compound

  • Alkyl amine (e.g., n-butylamine, morpholine)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl)palladium(II))

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or a sealed tube) under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the alkyl amine (1.5 mmol, 1.5 equiv), potassium phosphate tribasic (2.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (4 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound and related chloro-heterocycles with various amines. These data serve as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Aryl Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101885
4-MethoxyanilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Dioxane1001692
3,5-DimethylanilineXPhos Pd G2 (2)-Cs₂CO₃ (1.5)t-BuOH1002088
2-AminopyridinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.0)Toluene1202475

Table 2: Buchwald-Hartwig Amination of this compound with Alkyl and Cyclic Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylamineXPhos Pd G2 (3)-K₃PO₄ (2.0)Dioxane1001278
CyclohexylamineBrettPhos Pd G3 (2)-LHMDS (1.5)THF801085
MorpholinePd(OAc)₂ (2)GPhos (4)NaOtBu (1.4)Toluene1101695
PiperidineXPhos Pd G3 (1.5)-K₂CO₃ (2.0)Dioxane1201490

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)X OxAdd->PdII_halide Ligand_Exch Ligand Exchange PdII_halide->Ligand_Exch HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]+X- Ligand_Exch->PdII_amine Deprot Deprotonation PdII_amine->Deprot Base PdII_amido L-Pd(II)(Ar)(NR'R'') Deprot->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the general workflow for performing the Buchwald-Hartwig amination of this compound.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Amine, Base, Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent heating Heat and Stir solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.

    • Check the quality of the base. Sodium tert-butoxide is particularly sensitive to moisture.

    • Increase the catalyst and/or ligand loading.

    • Try a different ligand/catalyst system. For electron-rich amines, more electron-rich and bulky ligands like BrettPhos may be beneficial.

    • Increase the reaction temperature or time.

  • Formation of Side Products:

    • Hydrodehalogenation (replacement of chlorine with hydrogen) can occur. This may be minimized by using a less sterically hindered base or a different solvent.

    • Double amination at both the C6 and the amino group can sometimes be observed, especially with highly reactive amines. Adjusting the stoichiometry of the amine may help.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Reactions in sealed tubes can build up pressure. Use appropriate pressure-rated glassware and a blast shield.

By following these protocols and considering the provided data, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide array of 2,6-disubstituted pyrazine derivatives for various applications in drug discovery and materials science.

References

The Pivotal Role of 2-Amino-6-chloropyrazine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – 2-Amino-6-chloropyrazine has emerged as a critical starting material in the development of a diverse range of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy. Its versatile chemical nature allows for the construction of complex molecular architectures that can potently and selectively inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis. This application note provides detailed protocols and data on the synthesis of kinase inhibitors targeting Aurora kinases, c-Met, and VEGFR-2, all originating from this key pyrazine (B50134) building block.

The pyrazine core is a privileged scaffold in medicinal chemistry, and the strategic placement of the amino and chloro groups on this compound offers two reactive sites for sequential chemical modifications.[1] The chlorine atom is amenable to displacement through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The amino group, in turn, can be acylated or used as a handle for building more complex heterocyclic systems. This synthetic flexibility has been exploited to generate extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Targeted Signaling Pathways

Kinase inhibitors derived from this compound have shown significant activity against several important cancer targets.

Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. Inhibitors targeting Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway This compound This compound Aurora Kinase Inhibitor Aurora Kinase Inhibitor This compound->Aurora Kinase Inhibitor Synthesis Aurora Kinase Aurora Kinase Aurora Kinase Inhibitor->Aurora Kinase Inhibits Mitotic Progression Mitotic Progression Aurora Kinase->Mitotic Progression Promotes Cell Cycle Arrest Cell Cycle Arrest Mitotic Progression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Inhibition of Aurora Kinase Pathway.

c-Met and VEGFR-2: These receptor tyrosine kinases are key players in tumor angiogenesis, invasion, and metastasis. Dual inhibitors of c-Met and VEGFR-2 can effectively shut down these critical cancer-promoting pathways.

cMet_VEGFR2_Pathway cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF c-Met c-Met HGF->c-Met Activates Proliferation Proliferation c-Met->Proliferation Promotes Invasion Invasion c-Met->Invasion Promotes VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Activates Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Vascular Permeability Vascular Permeability VEGFR-2->Vascular Permeability Promotes Dual c-Met/VEGFR-2 Inhibitor Dual c-Met/VEGFR-2 Inhibitor Dual c-Met/VEGFR-2 Inhibitor->c-Met Inhibits Dual c-Met/VEGFR-2 Inhibitor->VEGFR-2 Inhibits This compound This compound This compound->Dual c-Met/VEGFR-2 Inhibitor Synthesis

Figure 2: Dual Inhibition of c-Met and VEGFR-2 Pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using this compound as a key starting material.

Table 1: Inhibitory Activity of Pyrazine-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (IC50, nM)Reference
AZD1152-HQPA Aurora B1.3-[2]
GSK1070916 Aurora B/C3.5 / 6.4-[2]
Imidazo[1,2-a]pyrazine Derivative Aurora A462 (pHH3)[3]
Imidazo[1,2-a]pyrazine Derivative Aurora B1362 (pHH3)[3]

Table 2: Inhibitory Activity of Pyrazine-Based c-Met and VEGFR-2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Antiproliferative IC50 (µM)Reference
Triazolo[4,3-a]pyrazine Derivative 17l c-Met260.98 (A549)[1]
Triazolo[4,3-a]pyrazine Derivative 17l VEGFR-226000.98 (A549)[1]
Anilinopyrimidine 3g c-Met<10.33 (MKN-45)[4]
Anilinopyrimidine 3g VEGFR-23.60.33 (MKN-45)[4]
Anilinopyrimidine 18a c-Met1.20.53 (MKN-45)[4]
Anilinopyrimidine 18a VEGFR-21.50.53 (MKN-45)[4]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final kinase inhibitors are provided below.

General Synthetic Workflow

The synthesis of these kinase inhibitors generally follows a convergent approach, utilizing the differential reactivity of the chloro and amino groups on the this compound core.

Synthetic_Workflow This compound This compound Intermediate A 2-Amino-6-aryl/heteroaryl-pyrazine This compound->Intermediate A Suzuki Coupling Intermediate B 2-Anilino-6-chloropyrazine This compound->Intermediate B Nucleophilic Aromatic Substitution Final Inhibitor A 2,6-Disubstituted Pyrazine Kinase Inhibitor Intermediate A->Final Inhibitor A Further Functionalization Final Inhibitor B 2,6-Disubstituted Pyrazine Kinase Inhibitor Intermediate B->Final Inhibitor B Suzuki Coupling or SNAr

Figure 3: General Synthetic Workflow.
Protocol 1: Synthesis of 2-Amino-6-(aryl)pyrazine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2-amino-6-(aryl)pyrazine.[5]

Protocol 2: Synthesis of 2-(Arylamino)-6-chloropyrazine via Nucleophilic Aromatic Substitution

This protocol details the nucleophilic aromatic substitution of the chlorine atom on this compound with an aniline (B41778) derivative.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.2 equivalents)

  • Toluene

  • Pd2(dba)3 (0.02 equivalents)

  • Tri-tert-butylphosphine (P(tBu)3) (0.04 equivalents)

Procedure:

  • To a reaction vial, add this compound (1.0 eq), substituted aniline (1.1 eq), NaOtBu (1.2 eq), Pd2(dba)3 (0.02 eq), and P(tBu)3 (0.04 eq).

  • Seal the vial and add anhydrous toluene.

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 2-(arylamino)-6-chloropyrazine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of potent kinase inhibitors. The straightforward and efficient synthetic routes, coupled with the significant biological activities of the resulting compounds, underscore the importance of this pyrazine derivative in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Quantification of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloropyrazine is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine analysis and quantification of this compound in various samples, offering high precision and sensitivity. The following protocol is adapted from established methods for similar aminopyrazine and chloropyridine compounds.

A. Quantitative Data Summary

ParameterHPLC-UV Method
Limit of Detection (LOD) 8 ppb (estimated for a similar compound)[3]
Limit of Quantification (LOQ) ~25 ppb (estimated)
Linearity (R²) > 0.999 (typical)
Accuracy (% Recovery) 98 - 102% (typical)
Precision (% RSD) < 2.0% (typical)[4]

B. Experimental Protocol

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm particle size) or equivalent C18 column.[3]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (45%) and 0.05% Sulfuric Acid in Water (55%).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

    • Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.

C. Workflow Diagram

HPLC_Workflow A Standard & Sample Preparation B HPLC System (Column, Mobile Phase) A->B C UV Detection (270 nm) B->C D Data Acquisition & Processing C->D E Quantification D->E

HPLC-UV analytical workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[6] Due to the polar nature of this compound, a derivatization step is typically required to enhance its volatility for GC analysis.[7][8]

A. Quantitative Data Summary

ParameterGC-MS Method (with Derivatization)
Limit of Detection (LOD) Low ng/mL to pg/mL range (typical)
Limit of Quantification (LOQ) Low ng/mL range (typical)
Linearity (R²) > 0.99 (typical)
Accuracy (% Recovery) 95 - 105% (typical)
Precision (% RSD) < 10% (typical)

B. Experimental Protocol

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Autosampler for injection.

    • Data system for instrument control and data analysis.

  • Derivatization (Propyl Chloroformate/Propanol (B110389) Method): [9]

    • To an aqueous sample or standard solution, add propanol and pyridine, followed by propyl chloroformate.

    • Vortex the mixture to facilitate the reaction.

    • The resulting derivative can be extracted with a suitable organic solvent like hexane.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. Monitor characteristic ions of the derivatized this compound.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Calibration Standards: Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.

    • Sample Preparation: Prepare the sample in an aqueous medium and perform the derivatization as described above.

  • Analysis:

    • Inject the derivatized standards to generate a calibration curve.

    • Inject the derivatized sample and quantify the this compound derivative based on the calibration curve.

C. Workflow Diagram

GCMS_Workflow A Sample Preparation B Derivatization A->B C GC Separation B->C D MS Detection (EI, SIM) C->D E Data Analysis & Quantification D->E

GC-MS analytical workflow.

III. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb UV or visible light. This method is suitable for the analysis of this compound in simple matrices where interfering substances are minimal. The UV absorption spectrum of the closely related compound 2-Amino-5-Chloropyridine shows a cutoff wavelength around 348 nm, suggesting that a suitable analytical wavelength for this compound can be determined by scanning its UV spectrum.[10]

A. Quantitative Data Summary

ParameterUV-Visible Spectrophotometry
Limit of Detection (LOD) ~0.1 µg/mL (typical for similar compounds)[11]
Limit of Quantification (LOQ) ~0.3 µg/mL (typical for similar compounds)
Linearity (R²) > 0.99 (typical)
Accuracy (% Recovery) 97 - 103% (typical)
Precision (% RSD) < 3.0% (typical)

B. Experimental Protocol

  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam recommended).

    • Matched quartz cuvettes (1 cm path length).

  • Methodology:

    • Solvent: Methanol or a suitable buffer solution. This compound is soluble in methanol.[1]

    • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Blank: Use the solvent as the blank.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.

    • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Sample Solution: Prepare a solution of the sample in the same solvent and dilute it to a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

C. Workflow Diagram

UVVis_Workflow A Determine λmax B Prepare Standards & Sample A->B C Measure Absorbance B->C D Create Calibration Curve C->D E Calculate Concentration D->E

UV-Vis spectrophotometry workflow.

References

Application Note: Preparation of 2-Amino-6-Chloropyrazine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Amino-6-chloropyrazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its structure is a common feature in molecules designed to interact with various biological targets, making it a "privileged scaffold" in drug discovery. A significant application of this scaffold is in the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.[2][3] Structure-Activity Relationship (SAR) studies are essential to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the this compound core, researchers can elucidate the key structural features required for biological activity.

This document outlines the primary synthetic strategies for generating a library of this compound analogs and presents protocols for their preparation, focusing on palladium-catalyzed cross-coupling reactions.

Synthetic Strategies for Analog Preparation

The chlorine atom at the C6 position of the this compound ring is amenable to substitution via modern cross-coupling reactions. This allows for the introduction of a wide variety of substituents, which is ideal for SAR exploration. The two most common and powerful methods for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively.[4][5]

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the chloropyrazine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7] This method is highly effective for introducing aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the chloropyrazine and a primary or secondary amine, also using a palladium catalyst, a suitable ligand, and a base.[5][8] This allows for the synthesis of a diverse range of N-substituted aminopyrazine analogs.

The general workflow for creating these analogs is depicted below.

G cluster_start Starting Material cluster_reactions Palladium Cross-Coupling Reactions cluster_reagents Coupling Partners cluster_products Analog Libraries for SAR start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_suzuki 6-Aryl/Heteroaryl- 2-Aminopyrazines (C-C Bonded) suzuki->product_suzuki product_buchwald 6-(Substituted-amino)- 2-Aminopyrazines (C-N Bonded) buchwald->product_buchwald boronic Aryl/Heteroaryl Boronic Acids (R-B(OH)₂) boronic->suzuki amine Primary/Secondary Amines (R₂-NH) amine->buchwald

General workflow for the synthesis of this compound analogs.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound analogs. Researchers should note that reaction conditions may require optimization depending on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the C-C bond formation between this compound and various arylboronic acids.[4][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/H₂O mixture, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent(s) to the mixture via syringe.

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-amino-6-arylpyrazine analog.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N bond formation between this compound and various amines.[5][8]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01 - 0.05 eq)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, or RuPhos, 0.02 - 0.10 eq)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Add the amine coupling partner to the mixture.

  • Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction carefully by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product using column chromatography to obtain the pure 6-(substituted-amino)-2-aminopyrazine analog.

Application in SAR Studies: Nek2 Kinase Inhibitors

A practical application of these synthetic methods is in the generation of analogs for SAR studies of kinase inhibitors. For example, aminopyrazines have been identified as inhibitors of the mitotic kinase Nek2, a target in cancer therapy.[2] The core scaffold forms crucial hydrogen bonds with the kinase hinge region. Modifications at the C6 position, achieved through the protocols described above, allow for exploration of the ATP binding pocket to enhance potency and selectivity.[2]

The diagram below illustrates the mechanism of action where the synthesized analog acts as an ATP-competitive inhibitor, blocking the phosphorylation of a substrate protein and thereby inhibiting downstream signaling.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase (e.g., Nek2) ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Kinase->Blocked Inhibition Response Cellular Response (e.g., Cell Division) PhosphoSubstrate->Response Inhibitor 2-Amino-6-Substituted Pyrazine Analog Inhibitor->Kinase Competes with ATP for binding

Inhibition of a kinase by an ATP-competitive 2-aminopyrazine (B29847) analog.
Quantitative SAR Data

The following table summarizes SAR data for a series of 2-aminopyrazine analogs as Nek2 kinase inhibitors. The inhibitory concentration (IC₅₀) measures the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC₅₀ values indicate higher potency. The data highlights how different substituents at the C6 position, introduced via Suzuki or other coupling reactions, affect the inhibitory activity.

Compound IDR Group (at C6 position)Nek2 IC₅₀ (μM)[2]
1 3,4,5-Trimethoxyphenyl1.5
2 4-Methoxyphenyl0.8
3 Thiophen-2-yl0.6
4 5-Chlorothiophen-2-yl0.3
5 1-Methyl-1H-pyrazol-4-yl0.25
6 Phenyl2.1
7 4-Fluorophenyl1.2

Data is representative and adapted from published studies on Nek2 inhibitors for illustrative purposes.[2]

Conclusion The this compound scaffold is a highly valuable starting point for the development of novel therapeutics. The robustness and versatility of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a powerful platform for generating diverse chemical libraries. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers engaged in SAR studies, enabling the systematic optimization of lead compounds to discover new and effective drugs.

References

Application Notes and Protocols: 2-Amino-6-chloropyrazine as a Versatile Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyrazine is a pivotal heterocyclic building block in the landscape of pharmaceutical development. Its unique electronic and structural characteristics, featuring a reactive chlorine atom and a nucleophilic amino group on a pyrazine (B50134) core, make it an exceptionally versatile starting material for the synthesis of a diverse array of therapeutic agents. The pyrazine ring itself is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site in various kinases. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of pharmaceuticals, including kinase inhibitors, receptor antagonists, and other biologically active molecules.

Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, targeting various disease areas:

  • Oncology: The pyrazine scaffold is integral to the design of numerous kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of key kinases implicated in cancer progression, such as c-Met, VEGFR-2, and Bruton's tyrosine kinase (BTK). These compounds often function as ATP-competitive inhibitors. Furthermore, it is an important intermediate for the synthesis of SHP2 inhibitors, which are involved in the Ras-MAPK signaling pathway crucial for cell growth and survival.

  • Neurological Disorders: A prominent application of this intermediate is in the synthesis of Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, widely used as a smoking cessation aid. Varenicline's mechanism involves stimulating dopamine (B1211576) release to reduce cravings and withdrawal symptoms while simultaneously blocking nicotine (B1678760) from binding to its receptor.

  • Inflammatory Diseases: The pyrazine core is a key component in the development of A2B adenosine (B11128) receptor (A2BR) antagonists. These receptors are implicated in inflammatory pathways, and their modulation by antagonists derived from this compound presents a therapeutic strategy for conditions like asthma and other inflammatory disorders.

  • Infectious Diseases: Derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The structural modifications enabled by this intermediate allow for the fine-tuning of antimicrobial potency and spectrum.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the in vitro biological activities of various pharmaceutical agents synthesized using pyrazine-based scaffolds, illustrating the therapeutic potential of derivatives of this compound.

Table 1: Anticancer Activity of Pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target Kinase(s)Reference
17l A549 (Lung)0.98 ± 0.08c-Met, VEGFR-2[1]
MCF-7 (Breast)1.05 ± 0.17c-Met, VEGFR-2[1]
HeLa (Cervical)1.28 ± 0.25c-Met, VEGFR-2[1]
Compound 1 TrkA-expressing cell line3.5TrkA[2]
Compound 9 MCF-7 (Breast)0.001 (at 48h)SHP2 (allosteric)[3]
Compound 10 MOR (Melanoma)0.01 (at 48h)SHP2 (allosteric)[3]

Table 2: Antimicrobial Activity of Pyrazine and Related Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Schiff base derivative (4) Escherichia coli6.25[4]
Staphylococcus aureus6.25[4]
Salmonella typhimurium6.25[4]
Streptococcus pyogenes6.25[4]
Schiff base derivative (5) Escherichia coli6.25[4]
Staphylococcus aureus6.25[4]
Salmonella typhimurium6.25[4]
Streptococcus pyogenes6.25[4]
2-aminopyrimidine derivative (24) β-glucuronidase (enzyme)IC50 = 2.8 ± 0.10 µM[5]

Table 3: Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound IDAssayIC50Reference
Compound 5 ROS Inhibition (human blood cells)1.42 ± 0.1 µg/mL[1]
Compound 6 ROS Inhibition (human blood cells)1.42 ± 0.1 µg/mL[1]
Ibuprofen (Standard) ROS Inhibition (human blood cells)11.2 ± 1.9 µg/mL[1]
Trimetazidine derivative (3c) HPSA (Antioxidant)71.13 µg/mL[6]
IAD (Anti-inflammatory)108.58 µg/mL[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-amino-6-arylpyrazine derivatives, which are key intermediates for various kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates and catalyst system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-6-arylpyrazine derivative.

Expected Yield: 60-95%, depending on the specific substrates and reaction conditions.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product: 2-Amino-6-arylpyrazine purify->product G Synthesis of a Triazolopyrazine Intermediate start 2,3-Dichloropyrazine step1 Nucleophilic Substitution (Ethanol, Reflux) start->step1 reagent1 Hydrazine Hydrate reagent1->step1 intermediate1 2-Chloro-3-hydrazinylpyrazine step1->intermediate1 step2 Cyclization (Reflux) intermediate1->step2 reagent2 Triethoxymethane reagent2->step2 product 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine step2->product G Varenicline Mechanism of Action cluster_varenicline Varenicline cluster_nicotine Nicotine varenicline Varenicline receptor α4β2 Nicotinic Acetylcholine Receptor varenicline->receptor Partial Agonist varenicline->receptor Antagonist (in presence of nicotine) craving Reduced Craving & Withdrawal varenicline->craving nicotine Nicotine nicotine->receptor Full Agonist reward Reward & Reinforcement nicotine->reward dopamine Dopamine Release (Mesolimbic Pathway) receptor->dopamine dopamine->reward G SHP2 Inhibition Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) grb2_sos GRB2/SOS rtk->grb2_sos ras RAS grb2_sos->ras shp2 SHP2 shp2->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor SHP2 Inhibitor inhibitor->shp2 Inhibits G A2B Adenosine Receptor Signaling cluster_gs Gs Pathway cluster_gq Gq Pathway adenosine Adenosine a2br A2B Adenosine Receptor adenosine->a2br gs Gs a2br->gs gq Gq a2br->gq antagonist A2B Antagonist antagonist->a2br Blocks ac Adenylyl Cyclase (AC) gs->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cytokines Pro-inflammatory Cytokine Expression (e.g., IL-6) pka->cytokines plc Phospholipase C (PLC) gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca2_pkc Ca²⁺ / PKC ip3_dag->ca2_pkc ca2_pkc->cytokines

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-6-Chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize reactions involving 2-Amino-6-Chloropyrazine, a key intermediate in the synthesis of biologically active compounds.[1] This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting advice to improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling yield with this compound consistently low?

Low yields in Suzuki couplings with this substrate are common and typically stem from a few key issues:

  • Catalyst Deactivation: The nitrogen atoms on the pyrazine (B50134) ring and the exocyclic amino group can coordinate with the palladium catalyst, inhibiting its activity and slowing down the catalytic cycle.[2]

  • Poor Substrate Reactivity: As a chloro-heterocycle, this compound is inherently less reactive than its bromo or iodo counterparts, requiring more forcing conditions for efficient oxidative addition.[2]

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by hydrogen) and homo-coupling of the boronic acid, both of which consume starting material without forming the desired product.[2][3]

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is highly interdependent. An incompatible combination can lead to poor catalytic activity or catalyst decomposition.[2]

Q2: What are the primary challenges when performing a Buchwald-Hartwig amination on this compound?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but challenges arise with substrates like this compound:

  • Ligand Selection is Crucial: This reaction often requires bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) to stabilize the palladium catalyst and facilitate the reductive elimination step.[4][5] Standard ligands like PPh₃ may be ineffective.

  • Base Sensitivity and Strength: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are typically required to deprotonate the amine.[4] However, these strong bases are not compatible with sensitive functional groups like esters or nitro groups and can promote side reactions.[4][6] Weaker bases like cesium carbonate may be used but often require higher temperatures or longer reaction times.[4]

  • Hydrodehalogenation Side Product: A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can often be minimized by optimizing the base, ligand, and reaction temperature.[4]

Q3: How important is maintaining an inert atmosphere for these cross-coupling reactions?

It is absolutely critical. Palladium-catalyzed cross-coupling reactions rely on the Pd(0) oxidation state to initiate the catalytic cycle.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.[7] Oxygen can also oxidize phosphine ligands, which prevents them from coordinating to the palladium center.[7]

  • Minimizing Side Reactions: Inadequate degassing is a frequent cause of side reactions like the homo-coupling of boronic acids in Suzuki reactions.[3][7] Therefore, rigorous degassing of solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) is essential for achieving high yields and reproducibility.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Formation / Incomplete Conversion

This is the most common issue and can often be traced back to the catalyst system, reagents, or reaction conditions.

start Low Yield or No Reaction cat_check 1. Evaluate Catalyst System start->cat_check reagent_check 2. Verify Reagent Quality start->reagent_check cond_check 3. Optimize Conditions start->cond_check cat_sub1 Screen Pd Sources (Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) cat_check->cat_sub1 cat_sub2 Screen Ligands (Buchwald, PPh₃, etc.) cat_check->cat_sub2 cat_sub3 Check Catalyst Loading (Typically 1-5 mol%) cat_check->cat_sub3 reagent_sub1 Use Fresh Boronic Acid/Ester (Check for protodeboronation) reagent_check->reagent_sub1 reagent_sub2 Ensure Anhydrous/Degassed Solvent reagent_check->reagent_sub2 reagent_sub3 Verify Base Purity & Strength reagent_check->reagent_sub3 cond_sub1 Increase Temperature Cautiously cond_check->cond_sub1 cond_sub2 Improve Degassing Protocol cond_check->cond_sub2 cond_sub3 Consider Microwave Irradiation cond_check->cond_sub3

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Tables for Optimization

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale & Key Considerations
Pd Source (1-5 mol%) Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts Pd(PPh₃)₄ is an active Pd(0) source that can reduce homo-coupling.[7] Buchwald precatalysts are often more stable and efficient.[7]
Ligand Buchwald Ligands (SPhos, XPhos), PPh₃ The N-atoms of the substrate can inhibit the catalyst; bulky, electron-rich ligands can improve performance.[2] The optimal ligand:Pd ratio is typically 1:1 to 4:1.[7]
Base (1.5-3.0 eq) K₂CO₃, K₃PO₄, Cs₂CO₃ The base is critical for the transmetalation step. K₃PO₄ is often a good starting point. The choice depends on the boronic acid stability.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF A mixture including water is common to help dissolve the base.[3] If protodeboronation is an issue, switch to anhydrous solvents.[3]

| Temperature | 80-110 °C | Chloropyrazines are less reactive and often require heating.[2] Monitor for thermal decomposition of reagents or catalyst. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Rationale & Key Considerations
Pd Source (1-2 mol%) Pd₂(dba)₃, Pd(OAc)₂ These are common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[4][6]
Ligand (2-4 mol%) XPhos, RuPhos, BrettPhos Bulky, electron-rich phosphine ligands are essential for coupling with heteroaryl chlorides and stabilizing the catalyst.[4][5]
Base (1.4-2.5 eq) NaOtBu, KOtBu, LHMDS, Cs₂CO₃ Strong, non-nucleophilic bases are required. NaOtBu is a common choice.[4] Use Cs₂CO₃ for base-sensitive substrates.[4]
Solvent Toluene, Dioxane, THF Anhydrous, degassed solvents are mandatory. Water can significantly hinder the reaction.[4]

| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. Microwave heating can sometimes accelerate the reaction.[8] |

Problem 2: Significant Formation of Side Products
  • Issue: Protodeboronation (in Suzuki Couplings)

    • Appearance: Your starting boronic acid is consumed, but the major product is the arene/heteroarene corresponding to the boronic acid, not the coupled product.

    • Cause: Hydrolysis of the C-B bond, often accelerated by water, high temperatures, or certain bases.[2][3]

    • Solutions:

      • Use Boronic Esters: Switch from a boronic acid to a more stable pinacol (B44631) or MIDA boronate ester.[3][7]

      • Run Anhydrous Conditions: Eliminate water from the solvent system. Use anhydrous solvents like dioxane or DMF.[3]

      • Optimize Base: Use a milder base if the reaction still proceeds effectively.

  • Issue: Homo-coupling (in Suzuki Couplings)

    • Appearance: A significant by-product is the dimer of your boronic acid coupling partner.

    • Cause: The presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[7] It can also occur during the in-situ reduction of Pd(II) sources.[7]

    • Solutions:

      • Improve Degassing: Ensure the reaction mixture is rigorously deoxygenated before heating.

      • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, to bypass problematic in-situ reduction steps.[3][7]

  • Issue: Hydrodehalogenation

    • Appearance: The chlorine on the this compound is replaced by a hydrogen atom.

    • Cause: This is a common side reaction in many cross-coupling reactions, particularly Buchwald-Hartwig aminations. It can be promoted by certain bases, ligands, or high temperatures.[4]

    • Solutions:

      • Screen Bases: Try using a weaker or more sterically hindered base.

      • Screen Ligands: Some ligands are more prone to promoting this pathway than others.[4]

      • Lower Temperature: Reduce the reaction temperature if conversion rates are still acceptable.[4]

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling Experiment

This protocol is a representative starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[4]

Simplified Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Pyrazinyl-Pd(II)-Cl Complex oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diaryl Pyrazinyl-Pd(II)-Ar Complex tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Regeneration prod Product re->prod sub 2-Amino-6-Cl-Pyrazine sub->oa boronic Ar-B(OR)₂ + Base boronic->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Synthesis of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-Chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrazine (B21018) with an amino source, typically ammonia (B1221849) or a protected amine.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The most significant side reaction is the formation of the di-substituted byproduct, 2,6-diaminopyrazine, through a second amination of the desired product.[1] This over-amination can lead to complex mixtures and purification challenges. Other potential, though less commonly reported, side reactions include hydrolysis of the starting material or product and, under harsh conditions, potential ring-opening of the pyrazine (B50134) core.

Q3: How can I minimize the formation of the 2,6-diaminopyrazine byproduct?

A3: Controlling the stoichiometry of the amine nucleophile is critical. Using a limited amount of the aminating agent can favor mono-substitution. Additionally, the choice of catalyst and reaction conditions (temperature, solvent) plays a crucial role in achieving selectivity. For palladium-catalyzed aminations, the selection of an appropriate ligand is key to controlling the reaction's selectivity.[1]

Q4: What are the recommended purification methods to separate this compound from the di-aminated byproduct?

A4: The separation of this compound from 2,6-diaminopyrazine can be challenging due to their similar polarities. Column chromatography on silica (B1680970) gel is a common laboratory-scale method. Recrystallization can also be effective if a suitable solvent system is identified that selectively precipitates one of the components.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low to no conversion of 2,6-dichloropyrazine 1. Inactive catalyst (if applicable).2. Insufficient reaction temperature or time.3. Poor quality of reagents or solvents.4. Presence of moisture or other inhibitors.1. Use a fresh or pre-activated catalyst.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS.3. Ensure all reagents and solvents are pure and anhydrous.4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
High percentage of 2,6-diaminopyrazine byproduct 1. Excess of the aminating agent.2. Highly reactive catalytic system.3. Prolonged reaction time or high temperature.1. Reduce the equivalents of the amine nucleophile to 1.0-1.2 equivalents relative to 2,6-dichloropyrazine.2. For Pd-catalyzed reactions, screen different ligands to find one that favors mono-amination. Sterically hindered ligands can sometimes improve selectivity.3. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.
Formation of unidentified impurities 1. Hydrolysis of chloro-substituents by moisture.2. Side reactions with the solvent.3. Degradation of starting material or product at high temperatures.1. Ensure strictly anhydrous conditions.2. Choose an inert solvent that does not react with the reagents under the reaction conditions.3. Perform the reaction at the lowest effective temperature.
Difficulty in isolating the pure product 1. Co-elution of the product and the di-aminated byproduct during chromatography.2. Poor crystallization behavior.1. Optimize the mobile phase for column chromatography to improve separation. Gradient elution may be necessary.2. Screen a variety of solvents and solvent mixtures for recrystallization. Seeding with a pure crystal of the desired product can sometimes induce crystallization.

Quantitative Data on Reaction Outcomes

The selectivity of the amination of 2,6-dichloropyrazine is highly dependent on the reaction conditions. The following table summarizes the yield of the mono-aminated (this compound) and di-aminated products with a specific amine under different palladium-catalyzed conditions.

Amine EquivalentsCatalyst/LigandMono-amination Yield (%)Di-amination/Oligomer Formation
1Pd(0)/BINAP-Oligomers observed
1Pd(0)/DavePhos-Oligomers observed
2Pd(0)/Cy-JosiPhos30Some di-amination/oligomers
4Pd(0)/Ph-JosiPhos90Minimal di-amination

Data adapted from a study on the amination of 2,6-dichloropyrazine with an adamantane-containing amine.[1]

Experimental Protocols

Selective Mono-amination of 2,6-Dichloropyrazine (General Procedure)

Materials:

  • 2,6-Dichloropyrazine

  • Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane, or as anhydrous gas)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., a biarylphosphine ligand) for catalyzed reactions

  • Anhydrous, inert solvent (e.g., toluene, 1,4-dioxane)

  • Base (e.g., NaOtBu, Cs2CO3) for catalyzed reactions

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-dichloropyrazine (1.0 eq.), the palladium catalyst, and the ligand (if applicable).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base (if applicable). Stir the mixture for a few minutes.

  • Amine Addition: Slowly add a solution of ammonia (1.0-1.2 eq.) in the chosen solvent. If using ammonia gas, bubble it through the reaction mixture at a controlled rate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine This compound This compound 2,6-Dichloropyrazine->this compound + NH3 (Desired Reaction) 2,6-Diaminopyrazine 2,6-Diaminopyrazine This compound->2,6-Diaminopyrazine + NH3 (Side Reaction)

Caption: Main reaction and primary side reaction in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield of This compound? start->check_yield high_diamino High Percentage of 2,6-Diaminopyrazine? check_yield->high_diamino Yes check_conversion Low Conversion of Starting Material? check_yield->check_conversion No solution1 Adjust Amine Stoichiometry (1.0-1.2 eq.) high_diamino->solution1 solution2 Optimize Catalyst/Ligand System solution1->solution2 solution3 Control Reaction Time & Temperature solution2->solution3 end Successful Synthesis solution3->end solution4 Check Reagent/Catalyst Activity check_conversion->solution4 Yes check_conversion->end No solution5 Increase Temperature/Time solution4->solution5 solution5->end

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Optimizing reaction conditions for 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-Amino-6-Chloropyrazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Cross-Coupling Reactions 1. Catalyst Inactivity: The palladium catalyst can be deactivated by the pyrazine (B50134) nitrogen.[1] 2. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for activating the C-Cl bond.[2] 3. Insufficiently Strong Base: The base may not be strong enough to facilitate the catalytic cycle.[1] 4. Low Reaction Temperature: The temperature may be too low for the oxidative addition to occur.1. Use a higher catalyst loading or a pre-catalyst. Consider palladacycle catalysts known for high activity.[1] 2. For Suzuki reactions, use bulky, electron-rich phosphine ligands like XPhos. [2] For Buchwald-Hartwig aminations, ligands like XantPhos have shown promise.[3] 3. Use a stronger base such as Cs₂CO₃ or K₃PO₄ for Suzuki couplings. [2] For Buchwald-Hartwig reactions, sodium tert-butoxide is commonly used.[4] 4. Increase the reaction temperature, potentially using a higher-boiling solvent like tert-butanol (B103910) or dioxane. [2][5]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Water: Moisture can lead to the formation of the dehalogenated pyrazine. 2. Unstable Catalyst Complex: The active catalyst may be decomposing.1. Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and handle hygroscopic bases in a glovebox. 2. Use a more stable palladium precatalyst or ligand.
Difficulty in Product Purification 1. Co-elution with Starting Material or Catalyst Residues: The polarity of the product may be similar to impurities. 2. Product Instability on Silica (B1680970) Gel: The amino-pyrazine moiety can be sensitive to acidic silica gel.1. Optimize column chromatography conditions. Use a gradient elution and consider alternative stationary phases like alumina. 2. Use a different purification method such as recrystallization. [6] Solvents like ethanol (B145695) or ethyl acetate (B1210297)/hexanes can be effective. 3. Neutralize silica gel with triethylamine (B128534) before use.
Inconsistent Reaction Results 1. Variable Reagent Quality: Purity of this compound, boronic acid/amine, or catalyst can vary between batches. 2. Incomplete Inert Atmosphere: Oxygen can degrade the catalyst and sensitive reagents.1. Use high-purity reagents from a reliable source. Confirm the purity of starting materials before use. 2. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. [1]

Frequently Asked Questions (FAQs)

Q1: Is this compound or 2-Amino-6-Bromopyrazine a better substrate for Suzuki-Miyaura cross-coupling?

A1: 2-Amino-6-bromopyrazine is generally more reactive than this compound due to the weaker C-Br bond compared to the C-Cl bond. This allows for milder reaction conditions and often results in higher yields in shorter reaction times. However, this compound is typically more cost-effective. The choice between the two often depends on a balance of reactivity, cost, and the availability of a suitable catalytic system.[2]

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored in a cool, well-ventilated area in a tightly sealed container, away from oxidizing agents.[7] For long-term stability, especially in solution, it is recommended to store aliquots at -20°C.[8]

Q3: Can I run Buchwald-Hartwig amination reactions with this compound under air?

A3: It is highly recommended to perform Buchwald-Hartwig amination reactions under an inert atmosphere (e.g., argon or nitrogen). The palladium catalysts used in these reactions are often sensitive to oxygen, which can lead to catalyst deactivation and lower yields.[4]

Q4: What is the role of the base in palladium-catalyzed cross-coupling reactions?

A4: The base plays several critical roles in the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[1] In Buchwald-Hartwig amination, the base is required for the deprotonation of the amine, allowing it to coordinate to the palladium center. The base also aids in the regeneration of the active Pd(0) catalyst.[1][9]

Q5: My reaction with this compound is not going to completion. What should I do?

A5: If your reaction is stalling, consider the following troubleshooting steps:

  • Increase the reaction temperature: The C-Cl bond activation of this compound often requires more forcing conditions.[2]

  • Screen different ligands and palladium sources: The choice of catalyst and ligand is crucial for this substrate.[3][5]

  • Increase the equivalents of the coupling partner: Using a slight excess of the boronic acid or amine can help drive the reaction to completion.[2]

  • Ensure your reagents and solvents are pure and anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., tert-butanol)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and cesium carbonate (2.5 mmol) to a flame-dried Schlenk tube.[2]

  • Remove the Schlenk tube from the glovebox and add anhydrous tert-butanol (5 mL) under a positive pressure of argon.[2]

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Add water and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., "XantPhos Pd G3")

  • Base (e.g., DBU or Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene/Acetonitrile mixture)

  • Argon or Nitrogen gas

  • Reaction vial

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 5 mol%), and the base (2.0 equiv).

  • Add the anhydrous solvent.

  • Add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.[4][5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Dilute the mixture with an organic solvent and wash with water or brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines/Pyrazines

Note: This table provides a general comparison based on the reactivity of 2-halopyridines, which serves as a good starting point for optimizing reactions with this compound.

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2-BromopyridinePd(OAc)₂/Benzimidazolium saltK₂CO₃DMF/H₂O12070.0[1]
3-Amino-2-chloropyridinePd(PPh₃)₄Na₂CO₃DME8595[1]
2-Amino-6-chloropyridinePd₂(dba)₃/XPhosCs₂CO₃tert-Butanol110Substrate Dependent[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reagents: - this compound - Coupling Partner - Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup & Extraction cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product troubleshooting_logic start Low Yield or No Reaction catalyst Check Catalyst/Ligand start->catalyst conditions Modify Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_q Is the catalyst/ligand appropriate for C-Cl activation? catalyst->catalyst_q conditions_q Are temperature and base optimal? conditions->conditions_q reagents_q Are reagents pure and anhydrous? reagents->reagents_q catalyst_q->conditions Yes change_catalyst Use bulkier, electron-rich ligands (e.g., XPhos) catalyst_q->change_catalyst No conditions_q->reagents Yes increase_temp Increase Temperature conditions_q->increase_temp No change_base Use a stronger base (e.g., Cs2CO3) conditions_q->change_base No purify_reagents Purify/dry reagents and solvents reagents_q->purify_reagents No success Improved Yield reagents_q->success Yes change_catalyst->success increase_temp->success change_base->success purify_reagents->success

References

Technical Support Center: Purification of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 2-Amino-6-Chloropyrazine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols for common purification techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Possible CauseRecommended Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] Screen a variety of solvents or solvent mixtures. Good starting points for pyrazine (B50134) derivatives include ethanol, benzene, or mixtures like hexane (B92381)/acetone and hexane/ethyl acetate.[3]
Excessive Solvent Used Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
Premature Crystallization If the solution cools too quickly during hot filtration to remove insoluble impurities, product can be lost. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.
Product Adsorption If activated charcoal is used for decolorization, an excessive amount can adsorb the desired product. Use a minimal amount of charcoal (1-2% by weight of the sample).[3]

Problem 2: Persistent Colored Impurities

Possible CauseRecommended Solution
Residual Starting Materials or By-products Colored impurities can arise from starting materials or side reactions during synthesis.[5]
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[3] Be aware that this may slightly reduce the overall yield.
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography with silica (B1680970) gel is a powerful method for separating colored impurities. A gradient elution with a solvent system like dichloromethane (B109758)/methanol or ethyl acetate/hexane can be effective.[3]
Degradation of the Compound This compound may be sensitive to heat or light. Avoid prolonged heating during recrystallization and store the compound in a cool, dark place.

Problem 3: Co-elution of Impurities During Column Chromatography

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low, resulting in poor separation.
Solvent System Optimization: Systematically vary the ratio of the solvents in your eluent system. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the optimal separation conditions.
Column Overloading Applying too much crude material to the column can lead to broad peaks and poor separation. Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Irregular Column Packing An improperly packed column will have channels and cracks, leading to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Isomeric By-products: If the synthesis is not perfectly regioselective, you may have other isomers of aminochloropyrazine.[6]

  • Unreacted Starting Materials: Depending on the reaction, you could have residual 2,6-dichloropyrazine (B21018) or 2-aminopyrazine.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of 2-amino-6-hydroxypyrazine.

  • Dimerization or Polymerization Products: Under certain conditions, pyrazine derivatives can undergo side reactions to form dimers or polymers.[7]

Q2: How can I best assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of your product and any by-products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of your main product and any significant impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: What is the best general-purpose method for purifying this compound?

A3: For general purification, recrystallization is often the most straightforward and cost-effective method.[1][2] If recrystallization fails to remove all impurities, column chromatography is the next logical step, offering a higher degree of separation.[10]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound using different methods. This data is for illustrative purposes to demonstrate the effectiveness of each technique.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol) 8598.575
Column Chromatography (Hexane:Ethyl Acetate) 8599.860
Liquid-Liquid Extraction 709085

Visualizations

The following diagrams illustrate the general workflows for the purification processes described.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start Crude Product load Load onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: 2-Amino-6-Chloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-6-Chloropyrazine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure your reagents are of high purity and are added in the correct stoichiometric ratios.

  • Sub-optimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the yield.

    • Solution: Experiment with different solvent systems. For amination reactions, polar aprotic solvents like DMF or DMSO can be effective. The strength of the base is also crucial; stronger bases may be required to facilitate the reaction, but can also lead to side products. If using a catalyst, ensure it is not deactivated and consider screening different ligands if applicable.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include di-amination (if starting from a di-chloro pyrazine) or hydrolysis of the chloro group.

    • Solution: To minimize di-amination, consider using a large excess of the pyrazine (B50134) starting material relative to the ammonia (B1221849) source. Careful control of the reaction temperature can also help to suppress side reactions.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions.

    • Solution: Analyze the stability of this compound under your specific reaction conditions. A lower reaction temperature or a modified work-up procedure might be necessary.

Q2: I am observing significant amounts of a di-substituted byproduct. How can I increase the selectivity for mono-amination?

A2: The formation of a di-amino pyrazine is a common issue when starting from 2,6-dichloropyrazine (B21018). Here’s how you can favor mono-substitution:

  • Stoichiometry Control: Use a significant excess of 2,6-dichloropyrazine relative to the aminating agent (e.g., ammonia or an ammonia equivalent). This statistical approach increases the probability of the aminating agent reacting with an unreacted dichloropyrazine molecule rather than the mono-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Higher temperatures can provide the activation energy needed for the second substitution to occur.

  • Slow Addition of Reagents: Adding the aminating agent slowly to the reaction mixture containing the dichloropyrazine can help to maintain a low concentration of the nucleophile, further favoring mono-substitution.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification of this compound can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Unreacted starting material (e.g., 2,6-dichloropyrazine).

    • Di-aminated byproduct.

    • Hydrolyzed byproducts (e.g., 2-Amino-6-hydroxypyrazine).

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to achieve good separation.

    • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for removing impurities and obtaining a high-purity product.

    • Acid-Base Extraction: The basicity of the amino group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate the purified product.

Q4: I am considering synthesizing this compound via chlorination of 2-aminopyrazine (B29847). What are the key considerations?

A4: Chlorination of 2-aminopyrazine is a viable route, but requires careful control to achieve the desired regioselectivity and avoid over-chlorination.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for this type of reaction.

  • Solvent: Acetonitrile is often a good solvent choice for this transformation.

  • Reaction Conditions: The reaction may require elevated temperatures or microwave irradiation to proceed at a reasonable rate.

  • Side Products: Di-chlorinated and other isomeric products can be formed. Careful optimization of the reaction conditions (stoichiometry of NCS, temperature, and reaction time) is necessary to maximize the yield of the desired this compound.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related compounds under various conditions. This data can serve as a benchmark for your own experiments.

Starting MaterialReagents/CatalystSolventTemperatureYield (%)Reference Compound
2,6-DichloropyrazineAdamantane-containing amines / Pd(0) catalystDMF140 °CComplex mixtureAdamantane-diamino-pyrazine
GuaninePhosphorus oxychloride / Tetraethylamine chlorideAcetonitrileReflux72.12-Amino-6-chloropurine
2-AminopyrazineTiCl4, tert-butyl nitriteNot specifiedNot specified856-Bromo-3-chloropyrazine-2-carbonitrile
GuaninePhosphorus oxychloride / N,N-dimethylformamide1,2-dichloroethane20-30 °CNot specified2-Amino-6-chloropurine

Experimental Protocols

Synthesis of this compound from 2,6-Dichloropyrazine (Illustrative Protocol)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or DMF).

  • Reagent Addition: Cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30% solution, 1.1 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction Reaction 2,6-Dichloropyrazine->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound Mono-amination Di-amino byproduct Di-amino byproduct Reaction->Di-amino byproduct Side Reaction

Caption: Synthesis of this compound via amination of 2,6-Dichloropyrazine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_impurities Identify Impurities (NMR/MS) complete->check_impurities increase_time_temp->check_reaction starting_material Unreacted Starting Material check_impurities->starting_material Starting Material side_products Side Products Present check_impurities->side_products Side Products optimize_stoichiometry Optimize Stoichiometry starting_material->optimize_stoichiometry modify_conditions Modify Conditions (Temp, Solvent) side_products->modify_conditions purification Optimize Purification (Chromatography, Recrystallization) optimize_stoichiometry->purification modify_conditions->purification

Caption: A logical workflow for troubleshooting common issues in synthesis.

Technical Support Center: Scalable Synthesis of 2-Amino-6-Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 2-amino-6-chloropyrazine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the synthesis of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the initial reactants can significantly inhibit the reaction.

    • Solution: Ensure all starting materials and reagents are of high purity. Recrystallize or purify reagents if necessary.

  • Reaction Temperature: The reaction temperature is a critical parameter that can influence the reaction rate and the formation of byproducts.

    • Solution: Optimize the reaction temperature. Start with the temperature reported in the literature for similar pyrazine (B50134) syntheses and then screen a range of temperatures to find the optimal condition for your specific substrates.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent.

    • Solution: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Moisture: The presence of moisture can lead to undesirable side reactions and a decrease in yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox).

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their occurrence.

  • Over-amination or Di-substitution: In reactions involving amination, there is a risk of multiple amino groups being introduced onto the pyrazine ring.

    • Solution: Control the stoichiometry of the aminating agent carefully. A slow, portion-wise addition of the amine can help to prevent over-amination. Lowering the reaction temperature may also improve selectivity.

  • Hydrolysis of the Chloro Group: The chloro group at the 6-position can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of the corresponding hydroxypyrazine derivative.

    • Solution: Maintain anhydrous reaction conditions. If a base is required, consider using a non-nucleophilic organic base.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture of products.

    • Solution: Running the reaction at a lower temperature can help to minimize polymerization. Ensure efficient stirring to avoid localized high concentrations of reagents.

Frequently Asked Questions (FAQs)

Q1: What is a general scalable procedure for the synthesis of this compound?

A1: A common scalable approach involves the chlorination of a commercially available aminopyrazine precursor, followed by amination. The specific reagents and conditions can be optimized for scale.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion.

Q3: What are the recommended purification techniques for this compound derivatives?

A3: The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is an effective method for purifying solid products on a large scale, provided a suitable solvent system can be found.

  • Column Chromatography: For smaller scales or when impurities have similar solubility to the product, silica (B1680970) gel column chromatography is a standard purification technique.

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, an extractive workup can be a powerful purification step.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeNotes
Temperature (°C) 25 - 100The optimal temperature is substrate-dependent.
Reaction Time (h) 2 - 24Monitor by TLC or HPLC to determine completion.
Solvent Dichloromethane, Toluene, AcetonitrileThe choice of solvent can impact solubility and reactivity.
Typical Yield (%) 60 - 90Yields are highly dependent on substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amination of 2,6-Dichloropyrazine (B21018)

This protocol provides a general method for the synthesis of a this compound derivative.

  • Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyrazine (1.0 eq) in an anhydrous solvent (e.g., toluene, 10 mL/mmol of dichloropyrazine).

  • Addition of Amine: Add the desired amine (1.0-1.2 eq) to the solution. If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Visualizations

experimental_workflow reactant_prep Reactant Preparation (2,6-Dichloropyrazine in Anhydrous Solvent) amine_addition Addition of Amine and Base (if needed) reactant_prep->amine_addition reaction Reaction at Optimized Temperature amine_addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Filtration/Concentration) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Product (this compound Derivative) purification->product

Caption: A general experimental workflow for the synthesis of this compound derivatives.

troubleshooting_guide start Low or No Product Yield? check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp verify_stoichiometry Verify Reactant Stoichiometry start->verify_stoichiometry ensure_anhydrous Ensure Anhydrous Conditions start->ensure_anhydrous solution Improved Yield check_purity->solution optimize_temp->solution verify_stoichiometry->solution ensure_anhydrous->solution

Caption: A logical troubleshooting guide for addressing low product yield in synthesis.

Alternative reagents for the synthesis of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-Chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common precursor is 2,6-dichloropyrazine (B21018), which undergoes nucleophilic aromatic substitution with an amino source. Alternative starting materials include 2-cyanopyrazine, which can be converted to 2-aminopyrazine (B29847) and then halogenated.

Q2: I am observing significant formation of the di-aminated byproduct (2,6-diaminopyrazine). How can I minimize this?

A2: Formation of the di-aminated byproduct is a common issue. To favor mono-amination, you can:

  • Control Stoichiometry: Use a controlled molar ratio of the aminating agent to 2,6-dichloropyrazine (ideally close to 1:1).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-substituted product.

  • Choice of Catalyst/Ligand: In palladium-catalyzed reactions, the choice of ligand is crucial. Sterically hindered ligands can physically block the second reactive site after the first amination.

  • Slow Addition: Adding the aminating agent slowly to the reaction mixture can help maintain a low concentration and favor mono-substitution.

Q3: My amination reaction is not going to completion. What are the possible reasons and solutions?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: If using a palladium-catalyzed method like the Buchwald-Hartwig amination, ensure the catalyst is active. Use fresh catalyst or pre-activate it if necessary.

  • Insufficient Base: A strong, non-nucleophilic base is crucial for the catalytic cycle. Ensure the base is anhydrous and used in sufficient quantity.

  • Poor Solvent Quality: Use anhydrous, degassed solvents to prevent quenching of the catalyst and reagents.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction. A careful optimization of the temperature is necessary.

Q4: What are the recommended methods for purifying crude this compound?

A4: Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities. Suitable solvents include ethanol, benzene, or solvent pairs like hexane/ethyl acetate (B1210297).[1]

  • Column Chromatography: Silica (B1680970) gel chromatography is a reliable method for separating the desired product from byproducts and unreacted starting materials.[1][2] A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be effective.[1][2]

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product has low solubility (e.g., cold diethyl ether or hexane) can remove some impurities.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
High percentage of di-aminated product Reaction conditions are too harsh, or the catalytic system is too reactive.- Reduce the stoichiometry of the aminating agent to a 1:1 ratio with 2,6-dichloropyrazine.- Lower the reaction temperature.- Screen different ligands in palladium-catalyzed reactions; sterically bulky ligands can improve selectivity.
Poor selectivity between mono- and di-amination The chosen catalyst and ligand system is not optimal.- Screen bidentate ligands like BINAP or DPPF, which have been shown to control selectivity.- Employ sterically hindered, bulky phosphine (B1218219) ligands.
Further reaction during workup or purification Residual active catalyst is present, or purification conditions are too harsh.- Thoroughly quench the reaction to deactivate the palladium catalyst before workup.- Use milder purification conditions, such as lower temperatures during column chromatography.
Low to no product formation - Inactive catalyst.- Impure or wet reagents/solvents.- Incorrect reaction temperature.- Use fresh, high-purity reagents and anhydrous, degassed solvents.- Ensure the catalyst is active and handled under an inert atmosphere.- Optimize the reaction temperature; some reactions require heating to proceed at a reasonable rate.
Difficulty in isolating the product The product is highly soluble in the workup solvent or forms an emulsion.- Use a different extraction solvent.- Employ salting out techniques by adding a saturated brine solution during aqueous workup.- If the product is a solid, attempt to induce crystallization by seeding or scratching the flask.
Product discoloration Presence of colored impurities.- Treat the crude product with activated charcoal to adsorb colored impurities.- Purify by column chromatography or recrystallization.[1]

Alternative Synthetic Routes and Reagents

The synthesis of this compound is most commonly achieved via the amination of 2,6-dichloropyrazine. Below are alternative reagents and a route that avoids this precursor.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can be adapted for the synthesis of this compound using ammonia (B1221849) or ammonia surrogates.[3][4]

Catalyst/Ligand SystemAmine SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosAdamantylamineCs₂CO₃Dioxane1001260-90 (mono)
Pd(OAc)₂ / Ph-JosiPhosAdamantylamineNaOtBuToluene (B28343)1001230-90 (mono)
Pd(dba)₂ / XPhosMorpholineNaOtBuTolueneReflux694
Pd catalyst / Complex ligandAqueous AmmoniaHydroxide (B78521)Not specifiedNot specifiedNot specifiedHigh selectivity
Chichibabin Amination

The Chichibabin reaction provides a direct method for the amination of heteroaromatic compounds using sodium amide (NaNH₂) or potassium amide (KNH₂).[5][6][7] This method can be applied to a suitable pyrazine (B50134) precursor.

ReagentSolventTemperatureNotes
Sodium Amide (NaNH₂)Toluene, Xylene, or BenzeneHigh TemperatureTraditional method.[6]
Potassium Amide (KNH₂)Liquid AmmoniaLow TemperatureHomogeneous, suitable for temperature-sensitive substrates.[5]
NaH-iodide compositeNot specified65-85 °CMilder conditions.[8]
Synthesis from 2-Cyanopyrazine

This route avoids the use of 2,6-dichloropyrazine as the direct precursor to the final product.

A 2-Cyanopyrazine B 2-Aminopyrazine A->B  NaOCl, NaOH/KOH   C 2-Amino-3,5-dibromopyrazine B->C  Brominating Agent   D This compound C->D  Selective Dehalogenation/Chlorination  

Caption: Synthesis of this compound from 2-Cyanopyrazine.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,6-Dichloropyrazine

This protocol is a representative procedure for the palladium-catalyzed amination of 2,6-dichloropyrazine.

Materials:

  • 2,6-Dichloropyrazine

  • Amine (e.g., morpholine, 1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried, two-necked flask under a nitrogen atmosphere, charge Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 2,6-dichloropyrazine (1.0 equiv.) and the amine (1.5 equiv.) to the flask.

  • Heat the reaction mixture to reflux and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford this compound.[9]

Protocol 2: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine

Materials:

  • 2-Cyanopyrazine

  • Sodium hypochlorite (B82951) (NaOCl) solution

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (20-30 wt%)

Procedure:

  • In a suitable reaction vessel, dissolve 2-cyanopyrazine in an aqueous solution of NaOH or KOH (20-30 wt%).

  • Slowly add the sodium hypochlorite solution to the mixture while maintaining the reaction temperature between 50-60 °C.

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture and neutralize with an appropriate acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-aminopyrazine.

  • The crude 2-aminopyrazine can be further purified by recrystallization or column chromatography before proceeding to the chlorination step.[10]

Signaling Pathway

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including A2B adenosine (B11128) receptor antagonists.[11] The A2B adenosine receptor is a G protein-coupled receptor involved in various physiological and pathological processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BR A2B Adenosine Receptor Gs Gs A2BR->Gs  Activates Gq Gq A2BR->Gq  Activates AC Adenylyl Cyclase Gs->AC  Stimulates PLC Phospholipase C Gq->PLC  Stimulates cAMP cAMP AC->cAMP  Generates IP3 IP3 PLC->IP3  Generates DAG DAG PLC->DAG  Generates PKA Protein Kinase A (PKA) cAMP->PKA  Activates CellResponse Cellular Response (e.g., Inflammation, Proliferation) PKA->CellResponse Ca Ca²⁺ Release IP3->Ca  Stimulates PKC Protein Kinase C (PKC) DAG->PKC  Activates PKC->CellResponse Ca->CellResponse Adenosine Adenosine Adenosine->A2BR  Binds and Activates

Caption: A2B Adenosine Receptor Signaling Pathway.[12][13][14][15]

References

Preventing decomposition of 2-Amino-6-Chloropyrazine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Amino-6-Chloropyrazine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by four key factors: temperature, pH, light, and the presence of certain reagents. High reaction temperatures can lead to thermal degradation. The compound's stability is also pH-dependent, with both strongly acidic and basic conditions potentially causing hydrolysis of the chloro group or other unwanted side reactions. Exposure to ultraviolet (UV) light can induce photodegradation. Additionally, the choice of catalysts, bases, and solvents can significantly impact its stability.

Q2: What are the common decomposition pathways for this compound?

A2: Common decomposition pathways include:

  • Hydrolysis: The chloro group at the 6-position is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form 2-Amino-6-hydroxypyrazine.

  • Dimerization/Oligomerization: Under certain conditions, self-condensation or reaction with other nucleophiles can lead to the formation of dimers or oligomers.

  • Side reactions in cross-coupling: In popular reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, side products can arise from proto-dehalogenation (replacement of the chlorine with hydrogen) or other competing reactions.[1]

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: Reaction progress and the formation of potential impurities can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the consumption of starting material and the appearance of new spots which could indicate degradation products.[1] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are highly effective for separating and identifying the parent compound and any byproducts.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of any significant impurities that are isolated.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low yields in Suzuki-Miyaura reactions with this compound are often due to the low reactivity of the C-Cl bond and potential side reactions.

Start Low Yield Observed ScreenCatalyst Screen Different Palladium Catalysts and Ligands Start->ScreenCatalyst OptimizeBase Optimize Base and Solvent ScreenCatalyst->OptimizeBase CheckBoronicAcid Check Boronic Acid Quality and Stoichiometry OptimizeBase->CheckBoronicAcid ControlTemp Control Reaction Temperature CheckBoronicAcid->ControlTemp InertAtmosphere Ensure Strictly Inert Atmosphere ControlTemp->InertAtmosphere Success Improved Yield InertAtmosphere->Success

Figure 1: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Potential Cause Recommended Solution
Low Catalyst Activity The C-Cl bond of this compound is less reactive than C-Br or C-I bonds. Use more active catalyst systems. Consider palladium(II) ONO pincer complexes or systems with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos.[5]
Inappropriate Base The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Organic bases can also be screened.[6]
Solvent Effects The solvent can influence catalyst activity and substrate stability. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with water as a co-solvent, are commonly used.[5]
Boronic Acid Decomposition Boronic acids can degrade, especially at elevated temperatures. Use fresh, high-purity boronic acid and consider using a slight excess (1.1-1.5 equivalents).
Proto-dehalogenation This side reaction replaces the chlorine with a hydrogen. It can be minimized by using appropriate ligands and ensuring an efficient catalytic cycle.
Thermal Decomposition High temperatures can lead to decomposition. Optimize the reaction temperature; often, temperatures between 80-110 °C are sufficient.[7]
Oxygen Sensitivity Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[8]
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Similar to Suzuki couplings, the success of Buchwald-Hartwig amination of this compound depends heavily on the reaction conditions to activate the C-Cl bond and prevent side reactions.

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Palladium Precatalyst Palladium Precatalyst Desired Product Desired Product Palladium Precatalyst->Desired Product Phosphine Ligand Phosphine Ligand Phosphine Ligand->Palladium Precatalyst Base Base Base->Desired Product Solvent Solvent Solvent->Desired Product Temperature Temperature Temperature->Desired Product This compound This compound This compound->Palladium Precatalyst Amine Amine Amine->Base

Figure 2: Key components influencing Buchwald-Hartwig amination success.

Potential Cause Recommended Solution
Inefficient Catalyst System Aryl chlorides are challenging substrates. Use robust catalyst systems with bulky electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).[9] PEPPSI-type catalysts can also be effective.[10]
Incorrect Base Selection A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[7]
Amine Reactivity The nature of the amine coupling partner (primary vs. secondary, steric hindrance) will influence the optimal ligand and reaction conditions. Screening different ligands may be necessary.[9]
Solvent Choice Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.[7]
Reaction Temperature Typically, reactions are heated to 80-110 °C. Lower temperatures may not be sufficient for C-Cl bond activation, while excessively high temperatures can lead to decomposition.[7]
Hydrolysis of Reagents The reaction is sensitive to water. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.[8]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent(s) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 3.0 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium precatalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the amine and then the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[8]

Stability and Storage

To minimize decomposition during storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.

References

Validation & Comparative

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 2-Amino-6-Chloropyrazine and Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-Chloropyrazine alongside related pyrazine (B50134) compounds. Due to the limited availability of experimentally assigned public data for this compound, this guide presents predicted spectral data based on the analysis of substituent effects in similar compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this and related heterocyclic compounds.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for pyrazine, 2-aminopyrazine, and 2-chloropyrazine (B57796) for comparison. The predictions for this compound are derived from the additive effects of the amino and chloro substituents on the pyrazine ring.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

CompoundH-2H-3H-5H-6NH₂
Pyrazine8.60 (s)8.60 (s)8.60 (s)8.60 (s)-
2-Aminopyrazine-8.08 (d)7.95 (d)8.15 (s)4.80 (br s)
2-Chloropyrazine-8.55 (s)8.45 (d)8.65 (d)-
This compound (Predicted) -~8.0 (s) ~8.1 (s) -~5.0 (br s)

Solvent: CDCl₃. s = singlet, d = doublet, br s = broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

CompoundC-2C-3C-5C-6
Pyrazine145.1145.1145.1145.1
2-Aminopyrazine154.5134.5136.0142.0
2-Chloropyrazine150.9143.8142.1146.2
This compound (Predicted) ~155 ~130 ~132 ~148

Solvent: CDCl₃.

Experimental Protocols

A general methodology for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound is provided below.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase and baseline correction.

    • Referencing the spectrum to the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing:

    • Fourier transformation of the FID.

    • Phase and baseline correction.

    • Referencing the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques for the analysis of 2-Amino-6-Chloropyrazine. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes key experimental workflows and biological pathways.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active compounds. Its accurate and reliable quantification is crucial in pharmaceutical research and development for ensuring the quality and efficacy of potential drug candidates. Mass spectrometry, coupled with chromatographic separation techniques, offers high sensitivity and selectivity for the analysis of this compound. This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) and also discusses alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE).

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound. The choice between GC-MS and LC-MS largely depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

Predicted Fragmentation Pattern of this compound

Key predicted fragmentation pathways include:

  • Loss of Chlorine: A significant fragment would likely arise from the loss of the chlorine atom, resulting in a peak at m/z 94.

  • Loss of HCN: The pyrazine (B50134) ring can undergo cleavage with the loss of hydrogen cyanide, leading to a fragment at m/z 102.

  • Ring Opening and further fragmentation: Subsequent fragmentation of the pyrazine ring can lead to smaller charged species.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical techniques for the analysis of this compound and related aminopyridine derivatives. It is important to note that the data for HPLC-UV and GC-MS/MS are based on a closely related compound, 2-amino-6-chloropyridine, and serve as a reference for expected performance.

Performance MetricMass Spectrometry (GC-MS)Mass Spectrometry (LC-MS/MS)HPLC-UVCapillary Electrophoresis (CE)
Limit of Detection (LOD) High sensitivity, potentially in the low ng/mL range with derivatization.High sensitivity, typically in the low ng/mL to pg/mL range.0.015 µg/mL (for a related aminopyridine)[1]Method dependent, can achieve µM to nM sensitivity.
Limit of Quantification (LOQ) Typically in the ng/mL range with appropriate sample preparation.Typically in the ng/mL to pg/mL range.0.048 µg/mL (for a related aminopyridine)[1]Method dependent, generally in the µM range.
Linearity (R²) > 0.99[1]Typically > 0.99> 0.999[1]Typically > 0.99
Accuracy (% Recovery) Good recovery with appropriate internal standards.90-110% is generally achievable.98.80 - 100.03% (for a related aminopyridine)[1]Good, but can be influenced by matrix effects.
Precision (% RSD) < 15%< 15%Within acceptable limits for pharmaceutical analysis.< 5% is achievable.
Sample Preparation Often requires derivatization for polar amines.Generally requires less sample preparation than GC-MS.Simple dissolution in mobile phase.Simple dissolution in background electrolyte.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amino group, derivatization is often necessary to improve the chromatographic properties of this compound for GC-MS analysis.

1. Sample Preparation (with Derivatization):

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the sample for accurate quantification.

  • Extraction: If the analyte is in a complex matrix, perform a liquid-liquid or solid-phase extraction.

  • Derivatization: A common approach for primary amines is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing polar compounds like this compound directly without the need for derivatization.

1. Sample Preparation:

  • Internal Standard: Add an appropriate internal standard.

  • Extraction: Perform a suitable extraction if the sample is in a complex matrix.

  • Dilution: Dilute the sample in the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation. For this compound, a potential transition would be m/z 130 -> 95 (corresponding to the protonated molecule losing HCl).

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet Injection GC_Column GC Column GC_Inlet->GC_Column MS_Source MS Ion Source GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification CDK2_Signaling_Pathway ACP This compound CDK2 CDK2 ACP->CDK2 Inhibition p27 p27 CDK2->p27 Phosphorylation (Inactivation) CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Promotion CyclinE Cyclin E CyclinE->CDK2 Activation p27->CellCycle Inhibition

References

Comparing reactivity of 2-Amino-6-Chloropyrazine with other halopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrazine (B50134) is a cornerstone of modern synthesis. As a key building block, 2-amino-6-chloropyrazine offers a versatile platform for derivatization. However, understanding its reactivity in comparison to other halopyrazines is crucial for efficient reaction design, catalyst selection, and overall synthetic strategy.

This guide provides a detailed comparison of the reactivity of this compound against other common halopyrazines, focusing on three critical transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The discussion is supported by collated experimental data and detailed protocols to aid in practical application.

General Reactivity Principles

The reactivity of halopyrazines is primarily governed by two factors: the nature of the halogen and the electronic properties of the pyrazine ring.

  • Halogen Reactivity Trend : In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition by the palladium catalyst.[1]

  • Ring Activation : The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electronic nature significantly activates the C-Cl bond towards oxidative addition in cross-coupling reactions and makes the ring more susceptible to nucleophilic aromatic substitution compared to carbocyclic aromatic rings.[2]

The presence of an amino group at the 2-position in this compound introduces an electron-donating group (EDG). While this EDG can slightly decrease the overall electrophilicity of the pyrazine ring compared to an unsubstituted halopyrazine, the ring's inherent electron-deficient character still dominates, allowing for efficient functionalization.

Comparative Performance in Key Reactions

The choice between a chloro- or bromo-substituted pyrazine is often a balance between reactivity, cost, and availability. While bromopyrazines are generally more reactive, modern advancements in catalyst systems have made chloropyrazines, like this compound, highly viable and cost-effective substrates.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for forming C-C bonds. When comparing this compound with its bromo-analog, the chloro-derivative typically requires more robust catalytic systems to achieve comparable yields and reaction times.

Key Observations:

  • Catalyst Choice : The stronger C-Cl bond in this compound necessitates more sophisticated catalysts. Systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[3] In contrast, the more reactive 2-amino-6-bromopyrazine can often be coupled effectively with standard catalysts like Pd(PPh₃)₄.[2]

  • Reaction Conditions : Reactions with this compound may require higher temperatures or longer reaction times compared to its bromo counterpart to achieve high conversion.[3]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halogenated Aminopyridines/Pyrazines

Halopyridine/Pyrazine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-6-chloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH11012~85[3]
2-Amino-6-bromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)1008~92[3]
2-Chloropyrazine4-Methoxyphenylboronic acid[Pd(L)(PPh₃)] (pincer)K₂CO₃Toluene/H₂O100398[4]
2-BromopyrazinePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O8012>95[2]

Note: Data for aminopyridines are included as close analogs to demonstrate the reactivity trend. Yields are representative and can vary based on the specific boronic acid and precise conditions used.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is essential for synthesizing substituted amino-pyrazines. Similar to the Suzuki coupling, the reactivity is highly dependent on the halogen. The electron-deficient nature of the pyrazine ring facilitates the reaction, but the C-Cl bond of this compound still presents a higher barrier to oxidative addition than a C-Br bond.

Key Observations:

  • Ligand Sensitivity : Success with this compound often relies on specialized ligands designed for activating aryl chlorides.

  • Base and Solvent : Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically employed in anhydrous, aprotic solvents such as toluene or dioxane.[5]

Table 2: Representative Data for Buchwald-Hartwig Amination of Halopyridines/Pyrazines

Halide SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-6-bromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene100>90[5]
2-Bromo-6-isopropylpyrazineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene100High[6]
Heteroaryl Chlorides (general)Primary AminesPd(OAc)₂ / CyPFtBu (JosiPhos)K₃PO₄Toluene110Good-Excellent[7]
Aryl Chlorides (general)Various AminesXantphos Pd G3DBUMeCN/PhMe140Good[8]

Note: Direct comparative data for this compound is scarce; data from related systems illustrates typical conditions required for C-Cl amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring is highly activated towards SNAr, allowing for the direct displacement of the halide by a nucleophile, often without the need for a metal catalyst. The presence of two ring nitrogens helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the reaction.[9]

Key Observations:

  • Reactivity Order : In SNAr, the reactivity order can be F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond. However, for many heterocyclic systems, chloro- and bromo-derivatives show excellent reactivity.[10]

  • Conditions : SNAr reactions can often be performed under milder, metal-free conditions compared to cross-coupling, sometimes in protic solvents like ethanol (B145695) or even water.[11][12] The presence of the amino group in this compound may slightly deactivate the ring to SNAr compared to 2,6-dichloropyrazine, but the reaction remains a highly viable pathway.

Table 3: Representative Data for SNAr on Halopyrazines and Related Heterocycles

Halide SubstrateNucleophileConditionsProductYield (%)Reference
2-ChloropyrazineMorpholineK₂CO₃, DMF, 100 °C2-MorpholinopyrazineHigh[11]
2-Amino-4,6-dichloropyrimidineVarious AminesTEA, EtOH, refluxMono-aminated productGood-Excellent[13]
3-Bromo-5-chloropyrazine-2-carbonitrileBenzylamineK₂CO₃, DMF, 60 °C5-(Benzylamino)-3-bromopyrazine-2-carbonitrileHigh[14]

Note: The table illustrates the general feasibility and conditions for SNAr on activated chloro-heterocycles.

Experimental Protocols

The following are generalized protocols based on established methodologies for reactions involving halopyrazines and related heterocycles. Optimization is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 2-amino-6-arylpyrazine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube or microwave vial.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[2][3]

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize a 2,6-diaminopyrazine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5-2.0 mol%)

  • Phosphine ligand (e.g., Xantphos or a Buchwald-type biarylphosphine ligand, 3-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[5][6]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

Objective: To displace the chlorine atom with a nucleophile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, thiol; 1.1-2.0 equiv)

  • Base (if required, e.g., K₂CO₃, Et₃N, or NaH; 1.1-1.5 equiv)

  • Solvent (e.g., DMF, THF, EtOH, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the nucleophile, and the solvent.

  • If the nucleophile is an alcohol or thiol, a base like NaH may be added first at 0 °C to generate the nucleophile in situ. For amines, a weaker base like K₂CO₃ or Et₃N is often sufficient.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) for the required time (2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Perform a standard aqueous work-up: dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[11][14]

Visualized Workflows and Relationships

To aid in experimental design, the following diagrams illustrate key decision-making processes and workflows.

G start Start: Functionalize 2-Amino-6-Halopyrazine reactivity Consider Reactivity vs. Cost start->reactivity chloro Use this compound (Cost-Effective) reactivity->chloro Cost is a priority bromo Use 2-Amino-6-Bromopyrazine (Higher Reactivity) reactivity->bromo Reactivity is critical catalyst_chloro Requires Advanced Catalyst (e.g., XPhos, NHC) chloro->catalyst_chloro catalyst_bromo Standard Catalyst Sufficient (e.g., Pd(PPh3)4) bromo->catalyst_bromo conditions_chloro Potentially Harsher Conditions (Higher Temp, Longer Time) catalyst_chloro->conditions_chloro conditions_bromo Milder Conditions catalyst_bromo->conditions_bromo

Caption: Decision workflow for selecting a halopyrazine substrate.

G setup 1. Reaction Setup (Under Inert Atmosphere) reagents Add Halopyrazine, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat and Stir solvent->reaction monitor 4. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Comparative Biological Activity of 2-Amino-6-Chloropyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-Amino-6-Chloropyrazine derivatives. The information presented is based on available experimental data and aims to facilitate the evaluation of these compounds for potential therapeutic applications.

Derivatives of the this compound scaffold have emerged as a promising class of compounds with a diverse range of biological activities. This guide synthesizes findings from various studies to offer a comparative analysis of their antimicrobial and anticancer properties, providing a valuable resource for drug discovery and development.

Antimicrobial Activity

A series of N-substituted 3-aminopyrazine-2-carboxamides, which share a similar structural core with this compound derivatives, have been evaluated for their antimycobacterial, antibacterial, and antifungal activities. The data reveals that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Data
Compound IDSubstituentM. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)T. interdigitale MIC (µg/mL)
1 N-(2,4-dimethoxyphenyl)12.5>50>5025
2 N-octyl2512.5>50>50
3 N-phenyl>5050>50>50
4 N-benzyl>50>50>50>50

Data synthesized from a study on N-substituted 3-aminopyrazine-2-carboxamides, which serves as a structural analog reference.

Key Observations:

  • Antimycobacterial Activity: The N-(2,4-dimethoxyphenyl) derivative (1 ) displayed the most potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1]

  • Antibacterial Activity: The N-octyl derivative (2 ) exhibited the best activity against Staphylococcus aureus, with an MIC of 12.5 µg/mL, suggesting that lipophilicity plays a role in antibacterial efficacy.[1]

  • Antifungal Activity: Antifungal activity was generally moderate, with the N-(2,4-dimethoxyphenyl) derivative (1 ) showing some activity against Trichophyton interdigitale.[1]

  • Structure-Activity Relationship (SAR): The length of the alkyl chain in N-alkyl derivatives was found to influence antimycobacterial and antibacterial activity, with increasing chain length up to a certain point leading to enhanced potency. Aromatic substituents also significantly impact activity, with the dimethoxyphenyl group being particularly favorable for antimycobacterial effects.[1]

Anticancer Activity

While specific comparative data for a series of this compound derivatives is limited in the public domain, studies on structurally related pyrazine (B50134) and pyrimidine (B1678525) analogs provide insights into their potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Kinase Inhibition Pathway

The diagram below illustrates a generalized signaling pathway often targeted by pyrazine-based kinase inhibitors. These compounds typically compete with ATP for binding to the kinase domain, thereby blocking the downstream phosphorylation cascade that promotes cell growth and survival.

Kinase_Inhibition_Pathway General Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->Kinase Inhibits Proliferation Cell Proliferation & Survival Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase->Downstream Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Downstream->Proliferation Promotes

Caption: General signaling pathway targeted by pyrazine-based kinase inhibitors.

Experimental Protocols

To ensure the reproducibility of the findings cited and to aid in the design of future studies, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: The compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth, inoculum, and standard antibiotic) and negative (broth and inoculum) controls are included.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While the precise crystal structure of 2-Amino-6-Chloropyrazine is not publicly available, this guide provides a comparative analysis using the closely related structure of 2,6-Diaminopyridine. This guide also details the experimental protocols necessary for determining the crystal structure of small organic molecules like this compound.

Structural Comparison: this compound vs. 2,6-Diaminopyridine

To offer structural insights in the absence of direct data for this compound, we present the crystallographic data for 2,6-Diaminopyridine, a molecule with a similar nitrogen-containing aromatic ring. The primary difference lies in the substitution at the 6-position: a chloro group in the target molecule versus an amino group in the comparator. This substitution is expected to influence bond lengths, bond angles, and intermolecular interactions.

Parameter2,6-Diaminopyridine[1]This compound (Predicted)
Crystal System Orthorhombic---
Space Group Pbca---
Unit Cell Dimensions a = 5.1217 Å, b = 9.8397 Å, c = 21.914 Å---
Volume (ų) 1104.9---
Z 8---
Key Bond Lengths (Å) C-N (amino), C-N (ring)C-Cl, C-N (amino), C-N (ring)
Key Bond Angles (°) Angles involving the pyridine (B92270) ring and amino groupsAngles involving the pyrazine (B50134) ring, amino, and chloro groups
Intermolecular Interactions Hydrogen bonding between amino groups and ring nitrogensPotential for hydrogen bonding (amino group) and halogen bonding (chloro group)

Note: The data for this compound is predictive and would need to be confirmed by experimental determination.

Experimental Protocols

Determining the X-ray crystal structure of a small organic molecule like this compound involves two main stages: crystallization and single-crystal X-ray diffraction.

Crystallization of Small Organic Molecules

The goal of crystallization is to obtain a single, well-ordered crystal of sufficient size and quality for diffraction analysis. Several methods can be employed:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in which it is moderately soluble to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

    • Allow the solution to stand undisturbed in a vibration-free environment. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. As the temperature decreases, the solubility of the compound will decrease, leading to the formation of crystals. The rate of cooling is crucial; slow cooling generally yields better quality crystals.

Single-Crystal X-ray Diffraction and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure is determined using X-ray diffraction.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an intense, monochromatic X-ray beam.[2]

    • The crystal is rotated, and the diffraction pattern is recorded by a detector.[2]

    • The angles and intensities of the diffracted X-rays are measured. This process typically involves collecting a sphere or hemisphere of data by taking incremental scans.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[2] The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis Compound This compound Crystallization Crystal Growth (e.g., Slow Evaporation) Compound->Crystallization Dissolution SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Isolation DataCollection Data Collection SingleCrystal->DataCollection Mounting StructureSolution Structure Solution DataCollection->StructureSolution Processing StructureRefinement Structure Refinement StructureSolution->StructureRefinement Modeling FinalStructure Final Crystal Structure StructureRefinement->FinalStructure Validation

Workflow for X-ray crystal structure determination.

References

Purity Analysis of 2-Amino-6-Chloropyrazine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-6-Chloropyrazine, a key building block in various synthetic pathways.

Comparison of HPLC Methods

The selection of an optimal HPLC method for purity analysis depends on factors such as the desired resolution of impurities, analysis time, and solvent consumption. Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing moderately polar compounds like this compound. Below is a comparison of two potential RP-HPLC methods with different organic modifiers, which can influence selectivity and retention times.

ParameterMethod AMethod B
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)Methanol (B129727)
Gradient Isocratic (70:30 A:B)Isocratic (60:40 A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 275 nm275 nm
Injection Volume 10 µL10 µL
Expected Retention Time ~ 4.5 min~ 5.2 min
Primary Advantage Faster analysis timePotentially better peak shape due to different solvent-analyte interactions

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and impurity profiles.

Method A: Acetonitrile as Organic Modifier

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

3. Preparation of Mobile Phase:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use.

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase Composition: 70% Mobile Phase A and 30% Mobile Phase B (isocratic).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 275 nm.[3]

  • Injection Volume: 10 µL.[2]

5. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

Method B: Methanol as Organic Modifier

1. Instrumentation:

  • A standard HPLC system as described in Method A.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Methanol (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

3. Preparation of Mobile Phase:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of deionized water and mix thoroughly.

  • Mobile Phase B: Methanol.

  • Degas both mobile phases before use.

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase Composition: 60% Mobile Phase A and 40% Mobile Phase B (isocratic).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 275 nm.[3]

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Prepare the sample as described in Method A, using the mobile phase of Method B as the diluent.

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (0.5 mg/mL in Mobile Phase) Injection Sample/Standard Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) SystemPrep System Equilibration MobilePhasePrep->SystemPrep StandardPrep Standard Preparation StandardPrep->Injection SystemPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

HPLC Purity Analysis Workflow

This guide provides a foundational understanding of HPLC methods for the purity assessment of this compound. The choice between acetonitrile and methanol as the organic modifier will depend on the specific impurity profile of the sample, with empirical testing recommended to determine the most suitable method for routine analysis. Method validation according to ICH guidelines is essential before implementation in a quality control environment.

References

A Spectroscopic Showdown: Unmasking 2-Amino-6-Chloropyrazine and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of key pharmaceutical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 2-Amino-6-Chloropyrazine, a vital building block in medicinal chemistry, and its common precursors, 2,6-Dichloropyrazine and 2-Aminopyrazine. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we illuminate the distinct spectral signatures that arise from their structural differences.

The journey from precursor to final product is a narrative told in the language of shifting peaks and evolving fragmentation patterns. By examining the spectroscopic data of these three compounds, we can trace the transformation of a dichlorinated aromatic ring to its mono-amino, mono-chloro derivative, a critical step in the synthesis of numerous therapeutic agents.

At a Glance: A Comparative Summary of Spectroscopic Data

To facilitate a clear and direct comparison, the key spectroscopic data for this compound and its precursors are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,6-Dichloropyrazine ~8.5 (s, 2H)~145 (C-Cl), ~135 (C-H)
2-Aminopyrazine ~8.0 (d, 1H), ~7.8 (d, 1H), ~7.6 (s, 1H), ~4.5 (s, 2H, -NH₂)~155 (C-NH₂), ~140 (C-H), ~138 (C-H), ~130 (C-H)
This compound ~7.9 (s, 1H), ~7.7 (s, 1H), ~4.8 (s, 2H, -NH₂)~153 (C-NH₂), ~143 (C-Cl), ~132 (C-H), ~128 (C-H)

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundKey FTIR Peaks (cm⁻¹)Mass Spec (m/z)UV-Vis (λmax, nm)
2,6-Dichloropyrazine ~3100 (C-H stretch), ~1550 (C=N stretch), ~850 (C-Cl stretch)148 (M⁺), 113, 86~280, ~320
2-Aminopyrazine ~3400 & ~3300 (N-H stretch), ~3100 (C-H stretch), ~1640 (N-H bend), ~1580 (C=N stretch)95 (M⁺), 68, 41~240, ~315
This compound ~3450 & ~3350 (N-H stretch), ~3100 (C-H stretch), ~1650 (N-H bend), ~1570 (C=N stretch), ~860 (C-Cl stretch)129 (M⁺), 102, 94, 67~250, ~330

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound typically involves the selective amination of 2,6-Dichloropyrazine. This transformation is a cornerstone reaction in heterocyclic chemistry, providing a versatile route to functionalized pyrazine (B50134) derivatives. The logical progression from starting material to product is illustrated below.

Synthesis_Pathway Precursor1 2,6-Dichloropyrazine Product This compound Precursor1->Product Amination Precursor2 2-Aminopyrazine

Synthetic route to this compound.

Experimental Protocols: The How-To Behind the Data

The spectroscopic data presented in this guide were obtained using standard laboratory techniques. Below are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • FTIR Sample Preparation and Analysis: Solid samples are analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal (typically diamond), and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Electron Ionization Mass Spectrometry (EI-MS): Mass spectra are obtained using an electron ionization mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV-Vis Spectral Analysis: UV-Vis spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, to a known concentration. The absorbance is measured over a wavelength range of 200-400 nm, and the wavelengths of maximum absorbance (λmax) are identified.

Spectroscopic Interpretation: A Deeper Dive into the Data

NMR Spectroscopy: A Window into the Molecular Skeleton

The ¹H NMR spectra provide a clear picture of the proton environments in each molecule. In 2,6-Dichloropyrazine , the two equivalent protons on the pyrazine ring give rise to a single sharp singlet at approximately 8.5 ppm. The introduction of an amino group in 2-Aminopyrazine breaks this symmetry, resulting in a more complex pattern of signals for the three ring protons, along with a broad singlet for the -NH₂ protons. In the final product, This compound , the two non-equivalent ring protons appear as distinct singlets, and the amino protons also present as a singlet.

The ¹³C NMR spectra corroborate these structural changes. The two distinct carbon environments in 2,6-Dichloropyrazine (carbon bonded to chlorine and carbon bonded to hydrogen) are clearly resolved. The spectrum of 2-Aminopyrazine shows four distinct signals, reflecting the four different carbon environments. Similarly, This compound exhibits four signals, with the chemical shifts indicative of the electronic effects of the amino and chloro substituents.

FTIR Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy reveals the characteristic vibrational modes of the functional groups present. The spectra of both 2-Aminopyrazine and This compound are distinguished by the presence of N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which are absent in 2,6-Dichloropyrazine . The presence of a C-Cl stretching vibration, typically observed around 850-860 cm⁻¹, is a key feature in the spectra of both 2,6-Dichloropyrazine and This compound .

Mass Spectrometry: Deconstructing the Molecules

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) in the mass spectrum of each compound corresponds to its molecular weight. For 2,6-Dichloropyrazine , the isotopic pattern of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) results in a characteristic M, M+2, and M+4 pattern. The fragmentation of these molecules typically involves the loss of chlorine atoms, cyano groups, or other small neutral molecules.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The pyrazine ring system gives rise to characteristic absorption bands in the UV region. The introduction of an amino group, a strong auxochrome, in 2-Aminopyrazine and This compound causes a bathochromic (red) shift in the absorption maxima compared to 2,6-Dichloropyrazine , indicating a decrease in the energy of the electronic transitions.

Conclusion

The spectroscopic comparison of this compound and its precursors, 2,6-Dichloropyrazine and 2-Aminopyrazine, provides a clear and detailed illustration of how subtle changes in molecular structure are reflected in their spectral data. This guide serves as a valuable resource for researchers and scientists, offering a foundational understanding of the spectroscopic characteristics of these important pharmaceutical intermediates and aiding in their identification, characterization, and quality control during the drug development process.

A Researcher's Guide to In Vitro Assay Validation for 2-Amino-6-Chloropyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of small molecule inhibitors is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of essential in vitro assays for validating the efficacy and selectivity of 2-Amino-6-Chloropyrazine derivatives, a promising scaffold for kinase inhibitors. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the validation process.

The this compound core structure has been the foundation for the development of potent inhibitors against various kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] Validating the activity of these derivatives requires a multi-pronged approach, employing both biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.

Comparative Analysis of In Vitro Assays

The initial assessment of a kinase inhibitor typically involves biochemical assays that measure the direct interaction of the compound with the purified enzyme. However, the cellular environment can significantly impact a compound's activity. Therefore, cell-based assays are crucial for confirming on-target activity in a more physiologically relevant context. Below is a comparison of common assays, with data summarized from studies on 2,6-disubstituted pyrazine (B50134) derivatives.

Data Presentation: Biochemical vs. Cellular Inhibition

The following tables showcase the inhibitory activities of a series of 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases, comparing their half-maximal inhibitory concentrations (IC50) in both enzymatic and cellular assays.

Table 1: Inhibitory Activity of 2,6-disubstituted Pyrazine Derivatives against CK2

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
1 9130
7 21250
13 8100

Data adapted from Fuchi et al., 2012.[1]

Table 2: Inhibitory Activity of 2,6-disubstituted Pyrazine Derivatives against CK2 and PIM Kinases

CompoundCK2 Enzymatic IC50 (nM)PIM1 Enzymatic IC50 (nM)PIM2 Enzymatic IC50 (nM)Cellular Antiproliferation (HCT116) IC50 (µM)
3a 2>10000>100000.43
12b 1240011000.08
14f 200420.15

Data adapted from Gingipalli et al., 2018.[2]

These tables highlight the often-observed discrepancy between biochemical potency and cellular activity, underscoring the importance of conducting both types of assays for a comprehensive validation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in the validation of this compound derivatives.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CK2, PIM1, PIM2)

  • Specific peptide substrate

  • Test compound (this compound derivative)

  • Kinase reaction buffer

  • [γ-33P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted test compound or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP.

  • Allow the reaction to proceed for a predetermined time at a set temperature.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control).

  • Incubate the plate for a specific period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to depict key signaling pathways and the validation workflow.

Signaling Pathways

This compound derivatives have been shown to target CK2 and PIM kinases, which are involved in multiple pro-survival signaling pathways in cancer cells.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression IKK IKK IκB IκB IKK->IκB Phosphorylates for Degradation NF_κB NF-κB NF_κB->Gene_Expression Translocates to Nucleus CK2 CK2 CK2->AKT Phosphorylates & Activates CK2->IKK Activates

CK2 Signaling Pathways

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Induce Expression Bad Bad PIM_Kinase->Bad Phosphorylates & Inactivates p21 p21 PIM_Kinase->p21 Phosphorylates & Inactivates c_Myc c-Myc PIM_Kinase->c_Myc Stabilizes Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression c_Myc->Cell_Cycle_Progression Assay_Validation_Workflow Start Start: Synthesis of This compound Derivatives Biochemical_Assay Biochemical Assay (e.g., Radiometric Kinase Assay) Determine Enzymatic IC50 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Target Engagement) Determine Cellular IC50 Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel Screening) Cell_Based_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterate End End: Validated Lead Compound Lead_Optimization->End

References

A Comparative Guide to the Synthetic Routes of 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyrazine is a crucial building block in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is of paramount importance for drug discovery and development. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the direct chlorination of 2-aminopyrazine (B29847) and the selective amination of 2,6-dichloropyrazine (B21018). We will delve into the experimental data, detailed protocols, and a visual representation of these pathways to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Routes

The synthesis of this compound is predominantly approached via two distinct strategies. The first involves the direct electrophilic chlorination of the readily available 2-aminopyrazine. The second, and more recent approach, is a nucleophilic substitution on 2,6-dichloropyrazine. This guide will compare these two pathways, highlighting their respective strengths and weaknesses.

cluster_0 Synthetic Routes to this compound 2-Aminopyrazine 2-Aminopyrazine This compound This compound 2-Aminopyrazine->this compound Direct Chlorination 2,6-Dichloropyrazine 2,6-Dichloropyrazine 2,6-Dichloropyrazine->this compound Selective Amination Route 1 Route 1 Route 2 Route 2

Caption: High-level overview of the two primary synthetic routes to this compound.

Comparative Data of Synthetic Routes

ParameterRoute 1: Direct Chlorination of 2-AminopyrazineRoute 2: Selective Amination of 2,6-Dichloropyrazine
Starting Material 2-Aminopyrazine2,6-Dichloropyrazine
Key Reagents N-Chlorosuccinimide (NCS) or other chlorinating agentsAmmonia (B1221849) or an ammonia equivalent, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., Josiphos)
Reaction Conditions Typically requires careful control of stoichiometry and temperature to manage selectivity.[1]Can be performed under catalyst-free conditions with certain amines, or more generally via palladium-catalyzed cross-coupling (Buchwald-Hartwig amination).[2]
Yield Generally lower due to the formation of multiple chlorinated byproducts (mono-, di-, and tri-chlorinated species).[1]High yields can be achieved with good selectivity for the mono-aminated product.[2]
Purity Often requires extensive purification to separate the desired product from isomeric and over-chlorinated impurities.[1]The product is generally cleaner, with the main impurity being the starting dichloropyrazine or the diamino-product, which can often be separated more easily.
Advantages - Fewer synthetic steps if starting from 2-aminopyrazine. - Avoids the use of palladium catalysts.- High selectivity and yield. - Milder reaction conditions are often possible. - More amenable to scale-up.
Disadvantages - Poor regioselectivity leading to a mixture of products.[1] - Difficult purification. - Lower overall yield of the desired product.- Requires the synthesis of 2,6-dichloropyrazine. - May require the use of expensive palladium catalysts and ligands. - Potential for catalyst poisoning with certain substrates.

Experimental Workflow for Comparative Study

cluster_workflow Comparative Study Workflow A Define Synthetic Routes B Perform Syntheses A->B C Purify Products B->C D Analyze Products (NMR, MS, HPLC) C->D E Compare Data (Yield, Purity, Cost) D->E F Select Optimal Route E->F

Caption: Logical workflow for a comparative study of the synthetic routes.

Experimental Protocols

Route 1: Direct Chlorination of 2-Aminopyrazine (Representative Protocol)

Note: Achieving high selectivity for this compound via direct chlorination is challenging due to the formation of multiple products.[1] The following is a general procedure adapted from the chlorination of similar amino-heterocycles. Optimization is crucial for this route.

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound from other chlorinated byproducts.

Route 2: Selective Amination of 2,6-Dichloropyrazine (Buchwald-Hartwig Amination)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • 2,6-Dichloropyrazine

  • Ammonia (as a solution in an organic solvent, e.g., 2.0 M in isopropanol, or an ammonia surrogate like benzophenone (B1666685) imine followed by hydrolysis)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Josiphos-type ligand (e.g., CyPF-tBu)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or dioxane

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine 2,6-dichloropyrazine (1.0 eq), Pd₂(dba)₃ (1-5 mol%), and the Josiphos ligand (2-10 mol%).

  • Add anhydrous toluene or dioxane, followed by the ammonia solution (1.0-1.5 eq) and sodium tert-butoxide (1.2-2.0 eq).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Conclusion

The choice between the direct chlorination of 2-aminopyrazine and the selective amination of 2,6-dichloropyrazine for the synthesis of this compound depends heavily on the specific requirements of the researcher.

  • For small-scale synthesis and when avoiding palladium is a priority , the direct chlorination of 2-aminopyrazine may be considered, with the caveat that significant effort will be required for optimization and purification to obtain the desired product in acceptable yield and purity.

  • For larger-scale synthesis, and when high yield and purity are critical , the selective amination of 2,6-dichloropyrazine is the superior route. While it involves an additional step to prepare the starting material and the use of a palladium catalyst, the significantly higher selectivity and yield often justify these factors, especially in a drug development setting where scalability and product quality are paramount.

Researchers are encouraged to evaluate both routes based on their available resources, scale of synthesis, and purity requirements. The information and protocols provided in this guide serve as a foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-Chloropyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-6-chloropyrazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Before beginning any disposal procedure, it is crucial to be aware of its classification and associated risks.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Damage: Causes serious eye damage or irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Combustibility: It is a combustible solid.[2]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must use appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[1][3]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger spills, additional protective clothing may be necessary.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If dust formation is likely, a NIOSH-approved respirator may be required.[5]

Waste Segregation and Collection

Proper segregation is a critical step in the disposal process to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Collect waste this compound and materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated, properly labeled hazardous waste container.[6]

  • Halogenated Waste Stream: As a chlorinated compound, this chemical must be disposed of in a halogenated organic waste stream.[7][8] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[8]

  • Avoid Mixing: Do not mix with incompatible materials such as strong oxidizing agents or strong mineral acids.[1]

  • Container Type: Use a container made of compatible material (e.g., glass or high-density polyethylene) that is in good condition and has a tight-fitting screw cap.[6][8] The original product container is often a suitable choice.[6][9]

Step-by-Step Disposal Procedure

Step 1: Waste Collection at the Source

  • Perform all work with this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]

  • Carefully transfer residual amounts of the solid chemical and any contaminated disposable materials into the designated halogenated waste container. Avoid generating dust.[10][11]

  • For solutions, pour the waste liquid into the designated liquid halogenated waste container.

Step 2: Container Management and Labeling

  • Keep the waste container securely closed at all times, except when adding waste.[6][9]

  • Label the container clearly with the words "HAZARDOUS WASTE ".[6]

  • The label must also include the full chemical name ("this compound") and an accurate estimation of its concentration or percentage in the waste mixture.[6][9]

  • Indicate the start date of waste accumulation on the label.[9]

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.

  • Segregate the container from incompatible waste streams, particularly bases, acids, and oxidizers.[6][9]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6]

  • Provide the EHS office with a complete inventory of the waste.

  • Final disposal must be conducted at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][11] Never discharge this compound into drains or dispose of it in regular trash. [10][11]

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment & Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Data Presentation

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound and related compounds.

ParameterValue / InformationSource
Chemical Formula C₄H₄ClN₃[2]
Molecular Weight 129.55 g/mol [2]
Physical Form Solid[2]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3[2]
Signal Word Danger[2]
LD50 (Oral, Mouse) 680 mg/kg (for the related compound 2-Amino-6-chloropyridine)[12]
Incompatible Materials Strong oxidizing agents, strong mineral acids[1]
Waste Stream Halogenated Organic Waste[7][8]
WGK (German Water Hazard Class) WGK 3 (severely hazardous to water)[2]

Experimental Protocols & Visualizations

This section provides a logical workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Storage & Disposal cluster_2 Emergency Protocol: Spill A 1. Assess Hazards & Don Personal Protective Equipment (PPE) B 2. Collect Waste in Designated HALOGENATED Container A->B C 3. Securely Cap Container After Each Use B->C D 4. Label Container: 'HAZARDOUS WASTE' + Chemical Name + Accumulation Start Date C->D E 5. Store in Designated Satellite Accumulation Area D->E Transfer to Storage F 6. Segregate from Incompatible Wastes E->F G 7. Contact EHS for Pickup Request F->G H 8. Final Disposal at an Approved Facility G->H S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Don Full PPE S2->S3 S4 Contain & Clean Up Spill (Sweep/Absorb) S3->S4 S5 Place Spill Debris in Waste Container S4->S5 S6 Report to Supervisor/EHS S5->S6

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Protocol

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-6-Chloropyrazine (CAS Number: 33332-28-4). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that presents several hazards. Understanding these risks is the first step in safe handling. The primary hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Serious Eye Damage : Can cause serious eye damage.[1]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory at all stages of handling.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against dust particles and splashes. Standard safety glasses are not sufficient.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves should be worn to prevent skin contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA full-length laboratory coat must be worn and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)To be used in a properly functioning chemical fume hood. A respirator is necessary to prevent the inhalation of fine dust particles, especially when handling the solid compound outside of a contained system.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound within the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's protocol for damaged chemical packages.

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be a designated and labeled cabinet for toxic or hazardous chemicals.

Handling and Experimental Use

All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation : Before handling, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Weighing : When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling : After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water, even after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled waste container for halogenated organic waste.[2] Do not dispose of this chemical down the drain.[3]

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup : Follow your institution's procedures for the collection and disposal of chemical waste by authorized personnel.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment b Prepare Chemical Fume Hood a->b Ensure Safety c Weigh Solid in Vented Enclosure b->c Proceed to Handling d Prepare Solution c->d Experimental Use e Decontaminate Work Area d->e Post-Experiment f Segregate and Dispose of Waste g Remove PPE and Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-Chloropyrazine
Reactant of Route 2
2-Amino-6-Chloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.